Chloropretadalafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHNCNDFOAFLT-IIBYNOLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102383, DTXSID601347683 | |
| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropretadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-58-0, 171489-59-1 | |
| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropretadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropretadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPRETADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P8ITA120M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Chloropretadalafil as a Key Intermediate in the Synthesis of Tadalafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Chloropretadalafil, a critical intermediate in the synthetic pathway of Tadalafil. Tadalafil, marketed as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum.[1] Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which is effective in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] The synthesis of Tadalafil is a multi-step process where the formation and subsequent reaction of this compound are pivotal. This document details the mechanism of its formation and conversion, providing experimental protocols, quantitative data, and visual diagrams of the chemical and biological pathways.
The Synthetic Pathway to Tadalafil via this compound
The most common and stereoselective synthesis of Tadalafil involves a three-stage process. This compound emerges in the second stage and is the immediate precursor to the final cyclization step that yields Tadalafil.
The overall workflow can be summarized as follows:
-
Pictet-Spengler Reaction: Formation of the core tetrahydro-β-carboline structure.
-
Chloroacetylation: Acylation of the tetrahydro-β-carboline intermediate to form this compound.
-
Aminolysis and Cyclization: Reaction of this compound with methylamine to form the final diketopiperazine ring of Tadalafil.
Below is a diagram illustrating this synthetic workflow.
Caption: Synthetic workflow for Tadalafil production.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key transformations involving this compound.
Stage 1: Synthesis of the Tetrahydro-β-carboline Intermediate
The foundational step is the Pictet-Spengler reaction, which forms the tetracyclic core of Tadalafil. This reaction condenses D-(-)-Tryptophan methyl ester with piperonal.[4] High stereoselectivity for the desired (1R, 3R) cis-isomer is crucial for the final biological activity of Tadalafil.[1]
Experimental Protocol:
-
Reagents: D-tryptophan methyl ester hydrochloride, piperonal (1 equiv.), trifluoroacetic acid (TFA), and a suitable solvent such as dichloromethane (CH₂Cl₂) or nitromethane.[2][5]
-
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.
-
Add trifluoroacetic acid to catalyze the reaction.
-
Reflux the mixture. Reaction times can vary; some methods report refluxing for 4 hours in nitromethane.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.
-
Wash the solid with a cold solvent and dry under a vacuum to yield the (1R,3R)-cis- and (1S,3R)-trans-isomers.[3]
-
-
Purification: The desired cis-isomer must be separated from the trans-isomer, often through crystallization or column chromatography.
| Parameter | Value/Condition | Reference |
| Key Reagents | D-tryptophan methyl ester, Piperonal | [4] |
| Catalyst | Trifluoroacetic acid (TFA) | [2] |
| Solvent | Nitromethane or Dichloromethane (CH₂Cl₂) | [2][5] |
| Reaction Time | ~4 hours | |
| Reported Yield | ~94% (for the mixture of isomers) | |
| Isomer Ratio (cis:trans) | Typically 3:2 | [3] |
Stage 2: Synthesis of this compound (Chloroacetylation)
This compound, with the formal name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is synthesized by acylating the secondary amine of the tetrahydro-β-carboline intermediate.[6]
Experimental Protocol:
-
Reagents: (1R,3R)-tetrahydro-β-carboline intermediate, chloroacetyl chloride (1.5 equiv.), and a base such as triethylamine (3 equiv.).[5]
-
Solvent: Dichloromethane (CH₂Cl₂).[5]
-
Procedure:
-
Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride.
-
Maintain the temperature at 0-5 °C and stir for approximately 2 hours.
-
Monitor the reaction by TLC.
-
After completion, perform a work-up, which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Value/Condition | Reference |
| Key Reagents | (1R,3R)-tetrahydro-β-carboline, Chloroacetyl chloride | [1][5] |
| Base | Triethylamine | [5] |
| Solvent | Dichloromethane (CH₂Cl₂) | [5] |
| Temperature | 0–5 °C | |
| Reaction Time | ~2 hours | |
| Reported Yield | ~92% |
Stage 3: Synthesis of Tadalafil from this compound
The final step is an intramolecular cyclization. The mechanism involves the reaction of this compound with methylamine, which acts as a nucleophile to displace the chloride and then cyclizes to form the diketopiperazine ring structure of Tadalafil.
Experimental Protocol:
-
Reagents: this compound, aqueous methylamine solution (40%).
-
Solvent: Methanol or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent (e.g., methanol).
-
Add the aqueous methylamine solution.
-
Heat the mixture to 40-50 °C and stir for approximately 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 20-30 °C.
-
Induce precipitation by adding water dropwise. Stir for 1 hour.
-
Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.
| Parameter | Value/Condition | Reference |
| Key Reagents | This compound, Aqueous Methylamine | |
| Solvent | Methanol or DMF | |
| Temperature | 40–50 °C | |
| Reaction Time | ~2 hours | |
| Reported Yield | ~95% (Some methods report lower yields, e.g., 41.4%) |
Mechanism of Action of Tadalafil
While this compound's primary role is a chemical intermediate, the final product, Tadalafil, has a well-defined biological mechanism of action. It selectively inhibits the PDE5 enzyme.
In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve terminals and endothelial cells. NO stimulates the synthesis of cGMP in smooth muscle cells, which in turn causes vasodilation and increased blood flow to the corpus cavernosum. PDE5 is the enzyme responsible for degrading cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, Tadalafil ensures that cGMP levels remain elevated, thus enhancing and prolonging the erectile response.[2]
Caption: Mechanism of action of Tadalafil via PDE5 inhibition.
Conclusion
This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The mechanism of its involvement is purely chemical, serving as the penultimate molecule in a highly stereoselective synthetic route. Understanding the detailed protocols for its synthesis and subsequent cyclization is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies in pharmaceutical manufacturing. The ultimate pharmacological effect of Tadalafil is achieved through the potent and selective inhibition of the PDE5 enzyme, a mechanism that is now a cornerstone of therapy for erectile dysfunction and pulmonary arterial hypertension.
References
- 1. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 3. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107698606B - Preparation method of tadalafil-related substance F - Google Patents [patents.google.com]
- 5. Switching patients with erectile dysfunction from sildenafil citrate to tadalafil: results of a European multicenter, open-label study of patient preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Chloropretadalafil (CAS No. 171489-59-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropretadalafil, with the CAS number 171489-59-1, is a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Tadalafil is widely used in the treatment of erectile dysfunction. The chemical structure of this compound is foundational to the tetracyclic core of Tadalafil, making its synthesis and characterization a critical aspect of Tadalafil's manufacturing process. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C₂₂H₁₉ClN₂O₅ and a molecular weight of 426.85 g/mol .[2][3] Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 171489-59-1 | [3] |
| Molecular Formula | C₂₂H₁₉ClN₂O₅ | [2][3] |
| Molecular Weight | 426.85 g/mol | [2][3] |
| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [3] |
| Appearance | White Solid | [1] |
| Melting Point | 230-232 °C |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with a key step involving the reaction of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate with chloroacetyl chloride. This reaction introduces the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline core structure.
Synthetic Workflow
The general workflow for the synthesis of this compound can be visualized as follows:
References
- 1. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the absolute configuration of a tadalafil analogue found as adulterant in a health supplement by mass spectrometry, chiroptical methods and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.thesciencein.org [pubs.thesciencein.org]
Stereoselective Synthesis of Chloropretadalafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is a pivotal intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] The stereochemical integrity of this compound is paramount, as the desired pharmacological activity of Tadalafil is attributed to a specific stereoisomer.[4] This guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on the critical Pictet-Spengler reaction and subsequent acylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development of efficient and stereoselective synthetic strategies.
Introduction
The synthesis of Tadalafil and its analogues relies on the construction of a complex heterocyclic scaffold with precise stereochemical control. This compound emerges as a key precursor in this multi-step process.[4] The core of its synthesis involves the formation of a tetrahydro-β-carboline ring system, which is achieved through the well-established Pictet-Spengler reaction.[4] This reaction, when conducted under optimized conditions with chiral starting materials, allows for a high degree of stereoselectivity, yielding the desired (1R,3R) cis-isomer. This guide will dissect the key steps involved in the synthesis of this compound, providing a comprehensive resource for chemists in the pharmaceutical industry.
Synthetic Pathway Overview
The primary route for the stereoselective synthesis of this compound involves two main steps:
-
Pictet-Spengler Reaction: The condensation of D-tryptophan methyl ester with piperonal to form the (1R,3R)-methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate intermediate.
-
Acylation: The reaction of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to yield this compound.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic pathway for this compound.
Key Experimental Protocols
Stereoselective Pictet-Spengler Reaction
The Pictet-Spengler reaction is the cornerstone of this synthesis, establishing the critical stereocenters. The choice of solvent and catalyst is crucial for achieving high diastereoselectivity.
Starting Materials:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal
Protocol:
-
To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., nitromethane or acetonitrile), add piperonal.[5]
-
The reaction can be catalyzed by an acid, such as benzoic acid, to improve stereoselectivity.[5]
-
The reaction mixture is typically heated to reflux for several hours (e.g., 4 hours in nitromethane).[6]
-
Upon completion, the reaction mixture is cooled, and the product is isolated. The cis and trans isomers can be separated by techniques such as flash chromatography.[7]
Workflow for the Pictet-Spengler Reaction:
Caption: Workflow for the Pictet-Spengler reaction.
Acylation with Chloroacetyl Chloride
The subsequent acylation of the tetrahydro-β-carboline intermediate introduces the chloroacetyl group.
Starting Materials:
-
(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine)
Protocol:
-
Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in a suitable solvent, such as dichloromethane (CH2Cl2).[6]
-
Cool the solution to 0-5 °C.[6]
-
Add a base, such as triethylamine, to the solution.[6]
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.[6]
-
Allow the reaction to proceed for a couple of hours.[6]
-
Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified.
Quantitative Data
The efficiency of the stereoselective synthesis is critically evaluated by the yield and the diastereomeric ratio of the products. The following table summarizes reported quantitative data for key steps in the synthesis of Tadalafil precursors.
| Reaction Step | Starting Materials | Catalyst/Solvent | Yield (cis-isomer) | Diastereomeric Ratio (cis:trans) | Reference |
| Pictet-Spengler | D-tryptophan methyl ester, Piperonal | Acetic Acid | - | 92:8 | [5] |
| Pictet-Spengler | D-tryptophan methyl ester HCl, Piperonal | Nitromethane or Acetonitrile | 94% | 99:1 | [5][6] |
| Pictet-Spengler | (±)-tryptophan methyl ester, Piperonal | - | 42% | - | [7] |
| Acylation | (1R,3R)-Tetrahydro-β-carboline, Chloroacetyl chloride | Triethylamine/CH2Cl2 | 92% | - | [6] |
Mechanism of Action and Biological Significance
This compound itself is a synthetic intermediate and not an active pharmaceutical ingredient.[1] Its biological significance lies in its role as a precursor to Tadalafil. The precise (6R,12aR) stereochemistry of Tadalafil, which is established during the synthesis of this compound, is crucial for its high affinity and selective inhibition of phosphodiesterase type 5 (PDE5).[4] Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[4]
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, is a crucial intermediate in the synthesis of Tadalafil, the active pharmaceutical ingredient in Cialis.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction.[3] The synthesis of this compound is a critical step that establishes the core stereochemistry of the final Tadalafil molecule. This guide provides a detailed overview of the primary precursors involved in its synthesis, experimental protocols, and quantitative data to aid researchers and professionals in the field.
The synthesis of this compound primarily revolves around the Pictet-Spengler reaction, a cornerstone in the formation of the tetrahydro-β-carboline ring system.[4] This key reaction involves the condensation of D-tryptophan methyl ester with piperonal.
Primary Precursors
The two fundamental building blocks for the synthesis of this compound are:
-
D-Tryptophan Methyl Ester: This derivative of the amino acid tryptophan serves as the backbone for the tetrahydro-β-carboline ring system.[4] It is often used as its hydrochloride salt in the reaction.[5][6]
-
Piperonal (Heliotropin): An aromatic aldehyde, piperonal provides the 1,3-benzodioxole moiety, a key structural feature of this compound and Tadalafil.[7][8]
Following the formation of the core ring structure, a third precursor is introduced:
-
Chloroacetyl Chloride: This acylating agent is used to introduce the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline intermediate, yielding this compound.[4][9]
Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into two main stages:
-
Formation of the Tetrahydro-β-carboline Core: This involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction is highly stereoselective, aiming for the cis-(1R,3R) isomer, which is the desired configuration for Tadalafil.[4]
-
Acylation: The resulting intermediate, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is then acylated with chloroacetyl chloride to produce this compound.[4]
Below is a diagram illustrating the logical workflow of the synthesis.
Experimental Protocols and Quantitative Data
The Pictet-Spengler reaction is a critical step, and various conditions have been explored to optimize the yield and stereoselectivity for the desired cis-isomer. The following tables summarize quantitative data from different reported experimental protocols.
Table 1: Pictet-Spengler Reaction Conditions and Yields
| Catalyst/Acid | Solvent | Temperature (°C) | Time | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 4 | 5 days | 1.5:1 | 41 | [10] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | -25 | - | 1.3:1 | 44 | [10] |
| Hydrochloric Acid (conc.) | Methanol | Reflux | - | - | - | [10] |
| None (hydrochloride salt) | Isopropyl Alcohol | Reflux | - | Improved diastereoselectivity | - | [10] |
| None (hydrochloride salt) | Sulfolane | 80-85 | 14 hours | - | - | [8] |
| None (hydrochloride salt) | Toluene / PEG 400 | 100-110 | - | - | - | [6] |
Table 2: Acylation Reaction Conditions
| Reactant | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Chloroacetyl Chloride | Chloroform (CHCl₃) | Sodium Bicarbonate (NaHCO₃) | - | - | 62 | [10] |
| Chloroacetyl Chloride | Dichloromethane (CH₂Cl₂) | Triethylamine | 0-5 | 2 hours | 92 | [9] |
Detailed Methodologies
Pictet-Spengler Reaction (Using Sulfolane)
This protocol is adapted from a patented process for preparing a key Tadalafil intermediate.[8]
-
Materials: D-tryptophan methyl ester hydrochloride (100 g), piperonal (65 g), sulfolane (500 mL), dichloromethane (500 mL).
-
Procedure: a. Suspend D-tryptophan methyl ester hydrochloride and piperonal in sulfolane at 25-30 °C. b. Heat the reaction mixture to 80-85 °C and stir for 14 hours. c. Cool the mixture to 25-30 °C. d. Add dichloromethane and stir for 1 hour. e. Filter the resulting solid, wash with dichloromethane, and dry to afford cis-1-benzo[4][8]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride.
Acylation to form this compound
This protocol is based on a reported high-yield synthesis.[9]
-
Materials: (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, chloroacetyl chloride (1.5 equiv.), triethylamine (3 equiv.), dichloromethane (CH₂Cl₂).
-
Procedure: a. Dissolve the tetrahydro-β-carboline intermediate in dichloromethane. b. Cool the solution to 0-5 °C. c. Add triethylamine followed by the dropwise addition of chloroacetyl chloride. d. Stir the reaction mixture at 0-5 °C for 2 hours. e. Upon completion, proceed with standard aqueous work-up and purification to isolate this compound.
Stereoselectivity in the Pictet-Spengler Reaction
The stereochemical outcome of the Pictet-Spengler reaction is crucial for the synthesis of Tadalafil. The desired product is the cis-(1R,3R) diastereomer. The use of D-tryptophan methyl ester directs the stereochemistry at the 3-position. The stereoselectivity at the 1-position is influenced by reaction conditions such as the acid catalyst and solvent used. Some methods have reported achieving high diastereoselectivity, which is advantageous as it minimizes the need for challenging separation of diastereomers.[11]
The diagram below illustrates the relationship between the precursors and the resulting stereoisomers.
Conclusion
The synthesis of this compound is a well-established process with D-tryptophan methyl ester and piperonal as the primary precursors for its core structure. The subsequent acylation with chloroacetyl chloride completes the synthesis of this key Tadalafil intermediate. The efficiency and stereoselectivity of the Pictet-Spengler reaction are paramount, and various methodologies have been developed to optimize this transformation. This guide provides a comprehensive overview of the precursors, reaction pathways, and experimental considerations, serving as a valuable resource for professionals in pharmaceutical research and development.
References
- 1. This compound | 171489-59-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. salispharm.com [salispharm.com]
- 4. This compound | 171489-59-1 | Benchchem [benchchem.com]
- 5. D-Tryptophan Methyl Ester Hydrochloride | Pharmaceutical Intermediate | BAISHIXING | ETW [etwinternational.com]
- 6. WO2009047613A2 - An improved process for the preparation of tadalafil intermediate - Google Patents [patents.google.com]
- 7. Piperonal - Wikipedia [en.wikipedia.org]
- 8. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
The Pharmacological Profile of Chloropretadalafil: A Technical Guide for Drug Development Professionals
Disclaimer: Direct pharmacological data for Chloropretadalafil is not extensively available in published literature, as it is primarily recognized as a synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This guide, therefore, provides a comprehensive overview of the anticipated pharmacological profile of this compound, based on the well-established characteristics of Tadalafil and the broader class of PDE5 inhibitors. The experimental protocols and data presented are representative of the analyses that would be conducted to characterize a novel PDE5 inhibitor.
Executive Summary
This compound, a synthetic intermediate of Tadalafil, is anticipated to exhibit a pharmacological profile centered around the inhibition of phosphodiesterase type 5 (PDE5).[3][4] This mechanism of action leads to the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, resulting in smooth muscle relaxation and vasodilation.[4][5][6] This technical guide outlines the expected pharmacodynamics and pharmacokinetics of this compound, alongside detailed experimental protocols for its preclinical evaluation. The information herein is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the evaluative steps for a compound of this nature.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [7] |
| Molecular Formula | C22H19ClN2O5 | [3][7] |
| Molecular Weight | 426.9 g/mol | [3] |
| CAS Number | 171489-59-1 | [2][4] |
| Appearance | White Solid | [2] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is expected to be the selective inhibition of the PDE5 enzyme.
Mechanism of Action
This compound is predicted to act as a competitive inhibitor of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and other tissues.[4][6] Inhibition of PDE5 leads to an accumulation of cGMP, which in the presence of sexual stimulation (and therefore nitric oxide release), results in prolonged smooth muscle relaxation, increased blood flow, and penile erection.[8][9]
Figure 1: Proposed Mechanism of Action of this compound.
In Vitro PDE5 Inhibition Assay Protocol
Objective: To determine the in vitro potency of this compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
This compound (test compound)
-
Tadalafil (reference compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagents (e.g., scintillation fluid, antibodies for ELISA)
Methodology:
-
A dilution series of this compound and Tadalafil is prepared in the assay buffer.
-
The recombinant PDE5 enzyme is incubated with varying concentrations of the test and reference compounds.
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of remaining cGMP or the product (5'-GMP) is quantified using a suitable detection method (e.g., scintillation counting, ELISA, or fluorescence polarization).
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Pharmacokinetics
The pharmacokinetic profile of this compound would be crucial for determining its dosing regimen and potential for systemic exposure. The following tables present hypothetical data for this compound, benchmarked against known values for Tadalafil.
Hypothetical Single-Dose Pharmacokinetic Parameters in Healthy Subjects
| Parameter | This compound (10 mg, oral) | Tadalafil (10 mg, oral) |
| Tmax (h) | 1.5 - 2.5 | 2.0[10][11] |
| Cmax (µg/L) | 300 - 400 | ~378[10][11] |
| AUC (µg·h/L) | 4000 - 5000 | ~4300 |
| t1/2 (h) | 15 - 20 | 17.5[10] |
| CL/F (L/h) | 2.0 - 2.5 | 2.48[10] |
| Vz/F (L) | 55 - 70 | 62.6[10] |
Pharmacokinetic Study Protocol
Objective: To determine the single-dose pharmacokinetic profile of this compound in a preclinical model (e.g., Sprague-Dawley rats).[12]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.[12]
-
Dosing: A single oral dose of this compound (e.g., 10 mg/kg) is administered via gavage.[13] An intravenous dose (e.g., 1 mg/kg) would also be administered to a separate group to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[13]
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis.[14][15]
Preclinical Efficacy
The in vivo efficacy of this compound would be assessed in animal models of erectile dysfunction.
In Vivo Model of Erectile Dysfunction Protocol
Objective: To evaluate the pro-erectile effects of this compound in a rat model of cavernous nerve injury.[16]
Methodology:
-
Animal Model: Male rats undergo a surgical procedure to induce cavernous nerve crush injury, a common model for post-prostatectomy erectile dysfunction.[12][17]
-
Treatment: After a recovery period, animals are treated with this compound or a vehicle control.
-
Erectile Function Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[12][18] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.
-
Behavioral Assessment: Mating behavior studies may also be conducted, where parameters such as mount, intromission, and ejaculation latencies and frequencies are recorded.[18]
Figure 2: General Drug Development Workflow for a PDE5 Inhibitor.
Safety and Toxicology
A comprehensive safety and toxicology program would be required to support clinical development. This would include in vitro genotoxicity assays, in vivo acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), and safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.
Conclusion
While this compound is primarily known as a synthetic precursor to Tadalafil, its structural similarity suggests a comparable pharmacological profile centered on PDE5 inhibition.[4][19] The technical information and experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound or any novel tadalafil analog. A thorough characterization of its pharmacodynamics, pharmacokinetics, efficacy, and safety would be essential for any potential development as a therapeutic agent. Further research is warranted to elucidate the specific pharmacological properties of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 171489-59-1 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 171489-59-1 | Benchchem [benchchem.com]
- 5. Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 12. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Safety and pharmacokinetics-pharmacodynamics of a shorter tuberculosis treatment with high-dose pyrazinamide and rifampicin: a study protocol of a phase II clinical trial (HighShort-RP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nihs.go.jp [nihs.go.jp]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. academic.oup.com [academic.oup.com]
- 18. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Core of Tadalafil Synthesis: A Technical Guide to Chloropretadalafil (InChIKey: JUKHNCNDFOAFLT-IIBYNOLFSA-N)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropretadalafil, with the InChIKey JUKHNCNDFOAFLT-IIBYNOLFSA-N, is a pivotal synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols for its preparation via the Pictet-Spengler reaction and subsequent chloroacetylation are presented, alongside methodologies for its purification and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide elucidates the mechanism of action of Tadalafil, the end-product of this compound, by detailing the PDE5 signaling pathway. All quantitative data is summarized for clarity, and key experimental workflows and the signaling pathway are visualized using Graphviz diagrams.
Introduction
This compound, chemically known as methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate, is a crucial precursor in the synthesis of Tadalafil.[1][2][3] Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[4] The stereochemistry of this compound is critical, as the desired biological activity of Tadalafil is attributed to a specific stereoisomer.[5] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and its intermediates.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | [1][6] |
| InChIKey | JUKHNCNDFOAFLT-IIBYNOLFSA-N | [1] |
| CAS Number | 171489-59-1 | [1][3] |
| Molecular Formula | C22H19ClN2O5 | [1][7] |
| Molecular Weight | 426.85 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 230-232 °C | [8] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [9] |
| Purity (typical) | ≥98% | [9] |
| [M+H]+ (HRMS) | m/z 427.1068 | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process, with the key stages being the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by chloroacetylation.
Synthesis Workflow
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US20060276652A1 - Preparation of tadalafil intermediates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemignition.com [chemignition.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphodiesterase-5 (PDE5) Inhibitors in the Treatment of Erectile Dysfunction: A Review | Semantic Scholar [semanticscholar.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. mjas.analis.com.my [mjas.analis.com.my]
An In-depth Technical Guide to Chloropretadalafil (C22H19ClN2O5): A Key Intermediate in Tadalafil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropretadalafil, with the molecular formula C22H19ClN2O5, is a crucial synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via the Pictet-Spengler reaction and subsequent acylation are presented, alongside methodologies for its purification and identification using various chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and related compounds.
Chemical and Physical Properties
This compound is a white solid with a molecular weight of 426.85 g/mol .[1] Its chemical name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[2][3] The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C22H19ClN2O5 |
| Molecular Weight | 426.85 g/mol |
| IUPAC Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
| CAS Number | 171489-59-1 |
| Appearance | White Solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) |
Synthesis of this compound
The primary synthetic route to this compound involves a highly stereoselective Pictet-Spengler reaction, a fundamental process in the formation of β-carboline alkaloids.[4] This reaction is followed by an acylation step.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from D-tryptophan methyl ester and piperonal.
Experimental Protocol: Pictet-Spengler Reaction
The acid-catalyzed Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal is a key step in establishing the desired stereochemistry of the final product.
-
Reactants:
-
D-tryptophan methyl ester hydrochloride
-
Piperonal
-
-
Solvent: Nitromethane or Acetonitrile
-
Catalyst: Benzoic acid can be used as a catalyst to improve stereoselectivity.
-
Procedure:
-
Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.
-
Heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, often precipitates from the solution and can be collected by filtration. The use of nitromethane or acetonitrile as a solvent has been shown to yield high stereoselectivity (cis/trans ratio of 99:1).[4]
-
Experimental Protocol: Acylation
The intermediate from the Pictet-Spengler reaction is then acylated using chloroacetyl chloride.
-
Reactants:
-
(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
-
Chloroacetyl chloride
-
Triethylamine (as a base)
-
-
Solvent: Dichloromethane (CH2Cl2)
-
Procedure:
-
Dissolve the intermediate in dichloromethane and cool the solution to 0-5 °C.
-
Add triethylamine to the solution.
-
Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.
-
Stir the reaction for a few hours at 0-5 °C.
-
Monitor the reaction by TLC.
-
After completion, the reaction is quenched, and the product, this compound, is extracted and purified. A patent describes a one-pot method where the Pictet-Spengler cyclization is followed directly by acylation without purification of the intermediate.[5]
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: Analytical workflow for the purification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for its isolation.
-
Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8, is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of this compound, particularly in complex matrices.
-
Column: An Agilent HP-5ms column ((5%-Phenyl)-methylpolysiloxane) is a suitable choice.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature ramp from an initial temperature of around 75 °C to a final temperature of 325 °C is often used.
-
Detection: Mass spectrometric detection in full scan mode.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and tandem MS (MS/MS) are powerful tools for the sensitive and specific detection and structural elucidation of this compound.
-
Chromatography: Similar conditions to HPLC can be used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is common.
-
Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for quantitative analysis and accurate mass measurements.
Role in Tadalafil Synthesis
This compound is the penultimate intermediate in a common synthetic route to Tadalafil. The final step involves the cyclization of this compound with methylamine to form the diketopiperazine ring of the Tadalafil molecule.
Conversion of this compound to Tadalafil
Caption: Final cyclization step in the synthesis of Tadalafil from this compound.
Conclusion
This compound is a well-characterized synthetic intermediate that plays a pivotal role in the production of Tadalafil. The stereoselective Pictet-Spengler reaction is central to its synthesis, and a range of analytical techniques are available for its robust characterization. While this compound itself is not a pharmacologically active agent for end-use, a thorough understanding of its synthesis and properties is essential for the efficient and controlled manufacturing of Tadalafil. This guide provides a foundational resource for scientists and professionals working in this area.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103554108A - Improved tadalafil preparation method - Google Patents [patents.google.com]
The Genesis of a Blockbuster: A Technical History of Tadalafil and its Precursor, Chloropretadalafil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthesis of Tadalafil, a cornerstone in the treatment of erectile dysfunction, with a specific focus on the pivotal role of its key intermediate, Chloropretadalafil. We will delve into the scientific journey from its initial discovery by Icos Corporation to its development and commercialization through a joint venture with Eli Lilly and Company. This document provides a comprehensive overview of the chemical synthesis, mechanism of action, and the critical experimental protocols that underpin its production.
A Historical Overview: From Icos to a Global Market Leader
The story of Tadalafil begins with Icos Corporation, a biotechnology company that initiated research into phosphodiesterase type 5 (PDE5) inhibitors in the early 1990s. The initial discovery of the molecule that would become Tadalafil was made by Glaxo Wellcome (now GlaxoSmithKline) in partnership with Icos. However, Glaxo later deprioritized the program. Recognizing the potential of this novel compound, Icos continued its development.
A pivotal moment in Tadalafil's history occurred in 1998 when Icos formed a 50-50 joint venture with the pharmaceutical giant Eli Lilly and Company to develop and commercialize the drug. This collaboration brought together the innovative spirit of a biotech with the extensive resources and experience of a major pharmaceutical company. After successful clinical trials, Tadalafil, under the brand name Cialis, received FDA approval in 2003 for the treatment of erectile dysfunction.
The Synthetic Pathway: A Focus on this compound
The commercial synthesis of Tadalafil is a multi-step process, with the formation of this compound being a critical intermediate step. The overall synthetic strategy relies on the stereoselective construction of the tetracyclic core of the Tadalafil molecule.
The synthesis commences with the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydro-β-carbolines. In this key step, D-tryptophan methyl ester is condensed with piperonal to form the cis-isomer of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.
This intermediate then undergoes chloroacetylation to yield this compound. This is achieved by reacting the tetrahydro-β-carboline with chloroacetyl chloride in the presence of a base. This step introduces the chloroacetyl group, which is essential for the subsequent cyclization.
The final step in the formation of the Tadalafil core is the intramolecular cyclization of this compound. This is typically achieved by reaction with methylamine, which displaces the chlorine atom and leads to the formation of the diketopiperazine ring, completing the synthesis of Tadalafil.
Quantitative Data on the Synthesis of Tadalafil via this compound
The following table summarizes the quantitative data for the key steps in a large-scale synthesis of Tadalafil, highlighting the efficiency of the process.
| Reaction Step | Starting Materials | Key Reagents/Solvents | Product | Yield (%) |
| Pictet-Spengler Reaction | D-tryptophan methyl ester, Piperonal | Dichloromethane | (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | ~80-90 |
| Chloroacetylation | (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Chloroacetyl chloride, Triethylamine, Dichloromethane | This compound ((1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate) | 95[1] |
| Cyclization | This compound | Methylamine, Methanol | Tadalafil | High |
| Overall Yield | D-tryptophan methyl ester | - | Tadalafil | 84[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of Tadalafil, with a focus on the formation and use of this compound. These protocols are based on established large-scale synthesis procedures.[1]
Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (Pictet-Spengler Reaction Intermediate)
-
To a stirred suspension of D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.2 eq) in dichloromethane (5-10 volumes) is added trifluoroacetic acid (1.0-1.5 eq) at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to afford the desired cis-isomer.
Synthesis of this compound
-
To a solution of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (1.0 eq) and triethylamine (1.5-2.0 eq) in dichloromethane (5-10 volumes) is added chloroacetyl chloride (1.1-1.3 eq) dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting solid, this compound, is isolated by filtration and can be used in the next step without further purification.
Synthesis of Tadalafil
-
A solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (5-10 volumes) is treated with an excess of methylamine (as a solution in a solvent or as a gas) at room temperature.
-
The reaction mixture is stirred for 12-24 hours.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude Tadalafil is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Mechanism of Action: The PDE5 Signaling Pathway
Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme guanylate cyclase. Guanylate cyclase, in turn, increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection.
PDE5 breaks down cGMP, terminating the erection. By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Visualizations
Signaling Pathway of Tadalafil Action
Caption: Mechanism of action of Tadalafil in the PDE5 signaling pathway.
Experimental Workflow for Tadalafil Synthesis
Caption: Synthetic workflow for Tadalafil via the this compound intermediate.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Chloropretadalafil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Chloropretadalafil in various matrices. The protocols are based on established analytical techniques and are intended to serve as a guide for developing and validating methods for the determination of this tadalafil analogue.
Introduction
This compound is an analogue of tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor.[1] Its structural similarity to tadalafil necessitates robust analytical methods for its detection and quantification, particularly in dietary supplements and biological samples.[2] The methods outlined below leverage common chromatographic and spectroscopic techniques to ensure accurate and reliable measurements.
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust method for routine quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound.
This document will focus on HPLC-UV and LC-MS/MS methods due to their widespread use and applicability.
Quantitative Data Summary
Due to the limited availability of specific quantitative validation data for this compound, the following tables summarize typical performance characteristics for the closely related compound, tadalafil. These values can serve as a benchmark for method development and validation for this compound.
Table 1: HPLC-UV Method for Tadalafil Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 60 - 140 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [3] |
| Limit of Quantification (LOQ) | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) | [3] |
| Accuracy (% Recovery) | 98 - 102% | [4] |
| Precision (% RSD) | < 2% | [4] |
Table 2: LC-MS/MS Method for Tadalafil Quantification in Human Plasma
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 1,000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [5] |
| Intra-day Precision (% RSD) | < 8.4% | [5] |
| Inter-day Precision (% RSD) | < 8.4% | [5] |
| Accuracy (% Relative Error) | < -3.2% | [5] |
| Recovery | ~90% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from established methods for tadalafil and its analogues.[3][4]
4.1.1. Sample Preparation (from Dietary Supplement Capsules)
-
Accurately weigh the contents of a representative number of capsules to determine the average fill weight.
-
Grind the capsule contents to a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 10 mL).
-
Add a diluent (e.g., a 50:50 v/v mixture of acetonitrile and deionized water) to approximately 70% of the flask volume.[1]
-
Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[6]
-
Allow the solution to cool to room temperature.
-
Make up to the final volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm nylon syringe filter prior to injection.[1]
4.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent with a UV detector.[1]
-
Column: Agilent Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 µm.[1]
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile and deionized water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 284 nm (based on tadalafil's absorbance maximum, should be optimized for this compound).[7]
-
Injection Volume: 10 µL.
4.1.3. Calibration and Quantification
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.[5]
4.2.1. Sample Preparation (from Plasma)
-
Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add an internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.[5]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
4.2.2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm).[1]
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., 10-90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions must be determined by infusing a standard solution of this compound into the mass spectrometer. For tadalafil, a common transition is m/z 390.4 → 268.3.[5]
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
PDE-5 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of PDE-5 inhibition.
References
- 1. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 171489-59-1 | Benchchem [benchchem.com]
- 3. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ajrconline.org [ajrconline.org]
Application Note: HPLC-UV Method for the Analysis of Chloropretadalafil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloropretadalafil is an analogue of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. As with other Tadalafil analogues, accurate and reliable analytical methods are crucial for quality control, counterfeit detection, and research and development purposes. This document provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is adapted from established and validated methods for Tadalafil and its analogues, providing a robust starting point for the quantification of this compound in various samples.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient Program | A gradient program is recommended for optimal separation.[1][2] A typical gradient could be: - 0-2 min: 20% Acetonitrile - 2-10 min: Linear gradient to 80% Acetonitrile - 10-12 min: Hold at 80% Acetonitrile - 12-15 min: Return to 20% Acetonitrile and equilibrate |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 10 - 20 µL[3] |
| UV Detection Wavelength | 284 nm (based on Tadalafil's absorbance maximum)[5] |
| Column Temperature | Ambient or controlled at 25°C[6] |
2. Standard and Sample Preparation
a. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the initial mobile phase composition (e.g., 20% Acetonitrile in water).
-
Sonicate for 10-15 minutes to ensure complete dissolution.[7]
-
Make up to the mark with the same solvent and mix thoroughly.
b. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
c. Sample Preparation (e.g., from a solid dosage form)
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[7]
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the initial mobile phase and sonicate for 15-20 minutes to extract the active ingredient.[1]
-
Make up to the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]
Data Presentation
Table 1: System Suitability Parameters
The following parameters should be assessed by injecting the working standard solution (e.g., six replicate injections) to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0[7] |
| Theoretical Plates (N) | N > 2000[7] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0%[7] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Table 2: Method Validation Summary
This table summarizes the key validation parameters that should be established for the method.
| Validation Parameter | Typical Range / Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998[4] |
| Range (µg/mL) | 1 - 20 µg/mL |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. prp.unicamp.br [prp.unicamp.br]
- 5. ajrconline.org [ajrconline.org]
- 6. Optimization and Validation of HPLC-UV Method for the Determination of Vardenafil, Sildenafil, and Tadalafil in Honey-Mixed Herbal Sachets Using a Design of Experiment | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 7. ijpar.com [ijpar.com]
- 8. nacalai.com [nacalai.com]
Application Note: Analysis of Chloropretadalafil using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed methodology for the qualitative and quantitative analysis of Chloropretadalafil, a tadalafil analog, in various sample matrices. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established gas chromatography-mass spectrometry (GC-MS) methods for tadalafil and its related compounds.[1] The successful analysis of similar large, polar molecules by GC-MS often necessitates a derivatization step to increase their volatility and thermal stability. This document outlines a comprehensive workflow, including sample preparation, a suggested derivatization procedure, and optimized GC-MS parameters. Additionally, a predicted mass fragmentation pathway for the derivatized analyte is presented to aid in spectral interpretation.
Introduction
This compound is a synthetic compound structurally related to tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The detection and quantification of such analogs are crucial in forensic toxicology, anti-doping analysis, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation and identification of complex organic molecules.[2] However, the inherent low volatility of compounds like this compound requires a chemical modification step, known as derivatization, prior to GC analysis. This protocol proposes the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to create a more volatile trimethylsilyl (TMS) derivative of this compound.
Chemical Information
-
Product Name: this compound
-
Synonyms: (1R,3R)-METHYL-1,2,3,4-TETRAHYDRO-2-CHLOROACETYL-1-(3,4-METHYLENEDIOXYPHENYL)-9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE[4]
Experimental Protocol
This section details a proposed experimental procedure for the GC-MS analysis of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample matrix (e.g., plasma, urine), add an appropriate internal standard.
-
Adjust the pH to approximately 9-10 using a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl derivative.
-
Cool the sample to room temperature before injection into the GC-MS system.
3. GC-MS Parameters
The following table outlines the suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
Example Quantitative Data
The following table presents hypothetical performance data for the proposed method, based on typical values for related compounds.
| Parameter | Expected Value |
| Retention Time (TMS-derivative) | ~15 - 20 min |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/L |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Absolute Recovery | > 90% |
Proposed Fragmentation Pathway
Electron ionization of the derivatized this compound molecule is expected to produce a characteristic fragmentation pattern. The mass spectrum will likely be dominated by stable fragment ions resulting from cleavages at specific bonds. The interpretation of this fragmentation is key to the confident identification of the analyte.
Visualizations
References
Application Note: The Role of Chloropretadalafil in the Context of Tadalafil Synthesis and Analysis
Introduction
Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its synthesis is a well-established process in pharmaceutical chemistry, primarily relying on the Pictet-Spengler reaction. Chloropretadalafil is recognized as a structural analogue and a potential impurity in the synthesis of tadalafil. This document clarifies the role of this compound, emphasizing that it is not a precursor or intermediate in the conventional synthesis of tadalafil but rather a related substance that is important for analytical monitoring and quality control.
While there are no established protocols for the synthesis of tadalafil from this compound, this application note will detail the standard, accepted synthesis of tadalafil and discuss the analytical significance of this compound.
Part 1: Standard Synthesis of Tadalafil via Pictet-Spengler Reaction
The most common and efficient synthesis of tadalafil involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by a reaction with methylamino-1,2-benzisothiazole-3(2H)-one 1,1-dioxide.
Experimental Protocol: Tadalafil Synthesis
Step 1: Synthesis of (1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
-
Reaction Setup: To a solution of D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add piperonal (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1-0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline intermediate.
Step 2: Synthesis of Tadalafil
-
Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like toluene or xylene.
-
Addition of Reagent: Add chloroacetyl chloride (1.2 eq) and a base such as triethylamine (TEA) to the solution.
-
Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the diketopiperazine ring.
-
Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic solvent is removed under reduced pressure, and the resulting crude tadalafil is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the standard tadalafil synthesis.
| Parameter | Step 1: Pictet-Spengler Reaction | Step 2: Cyclization | Overall |
| Yield (%) | 85 - 95% | 80 - 90% | 68 - 85% |
| Purity (HPLC) | >98% | >99% | >99.5% |
| Reaction Time | 24 - 48 hours | 4 - 8 hours | 28 - 56 hours |
Part 2: this compound as a Tadalafil Analogue
This compound is structurally similar to tadalafil, with a chlorine atom substituting one of the hydrogen atoms on the benzodioxole ring. It is not used as a starting material for tadalafil but is considered an impurity or a related substance that may arise from impurities in the starting materials or side reactions. Its presence is monitored during quality control of tadalafil active pharmaceutical ingredients (APIs) and formulated products.
Analytical Significance
The presence of this compound and other related substances must be controlled within strict limits as defined by pharmacopeial monographs. Analytical methods such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify these impurities.
Visualizing the Tadalafil Synthesis Workflow
The following diagram illustrates the logical flow of the standard tadalafil synthesis protocol.
Caption: Workflow for the standard synthesis of Tadalafil.
Signaling Pathway of Tadalafil Action
Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of Tadalafil via PDE5 inhibition.
The synthesis of tadalafil is a well-documented process that does not involve this compound as a synthetic precursor. Instead, this compound is an important analogue for the analytical quality control of tadalafil. Researchers and drug development professionals should focus on the established Pictet-Spengler reaction for tadalafil synthesis and utilize reference standards of this compound for the development and validation of analytical methods to ensure the purity and safety of the final drug product.
Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Chloropretadalafil analogs as inhibitors of phosphodiesterase type 5 (PDE5). This compound is recognized as a synthetic intermediate in the production of Tadalafil, a potent and selective PDE5 inhibitor.[1][2][3] The primary pharmacological action of these compounds is the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, these analogs lead to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[4][5]
cGMP Signaling Pathway and PDE5 Inhibition
The nitric oxide (NO)-cGMP signaling pathway is crucial in various physiological processes, including the regulation of vascular tone. Upon stimulation, nitric oxide is released and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant enzyme in the corpus cavernosum.[4] this compound analogs, like other PDE5 inhibitors, block this degradation, thereby prolonging the action of cGMP.
Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibition.
Quantitative Data on PDE5 Inhibition
While specific in vitro IC50 values for this compound and its direct analogs are not widely available in public literature, the data for Tadalafil and other known PDE5 inhibitors can serve as a benchmark for comparison. The following table summarizes the inhibitory activity of common PDE5 inhibitors against various phosphodiesterase isoforms, highlighting their selectivity. Researchers should aim to generate similar data for their this compound analogs to assess potency and selectivity.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Tadalafil | 1.8 | >10,000 | 11 | >5,500 | ~6.1 |
| Sildenafil | 3.5 | 33 | 360 | ~9.4 | ~103 |
| Vardenafil | 0.7 | 11 | 130 | ~15.7 | ~186 |
| This compound Analog X | TBD | TBD | TBD | TBD | TBD |
| This compound Analog Y | TBD | TBD | TBD | TBD | TBD |
| (Data for Tadalafil, Sildenafil, and Vardenafil are compiled from various scientific sources for comparative purposes. TBD: To Be Determined experimentally for novel analogs.) |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to determine the inhibitory activity of compounds against PDE5.
Fluorescence Polarization (FP) Assay for PDE5 Inhibition
This assay is a homogeneous, high-throughput method suitable for screening and determining the IC50 values of PDE5 inhibitors.
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, thus keeping the fluorescence polarization low.
Caption: Workflow for the Fluorescence Polarization (FP) based PDE5 inhibition assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Binding Agent (phosphate-binding nanoparticles or specific antibody)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Tadalafil)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute them in the PDE Assay Buffer.
-
Assay Setup: To each well of the microplate, add:
-
25 µL of the diluted test compound or control.
-
25 µL of diluted PDE5A1 enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Binding: Add 25 µL of the binding agent to each well. This will stop the reaction and allow the binding of the fluorescent 5'-GMP product.
-
Final Incubation: Incubate for another 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Scintillation Proximity Assay (SPA) for PDE5 Inhibition
SPA is a radioisotopic, homogeneous assay that is also well-suited for high-throughput screening.
Principle: In this assay, a tritiated cGMP ([³H]-cGMP) is used as the substrate. The product, [³H]-5'-GMP, is selectively captured by scintillant-containing beads (e.g., yttrium silicate SPA beads). When the radiolabeled product binds to the beads, the emitted beta particles are close enough to excite the scintillant, producing a light signal that can be detected. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the light signal.
Caption: Workflow for the Scintillation Proximity Assay (SPA) based PDE5 inhibition assay.
Materials:
-
Recombinant human PDE5A1 enzyme
-
[³H]-cGMP
-
SPA beads (e.g., yttrium silicate)
-
PDE Assay Buffer
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Tadalafil)
-
96-well or 384-well white microplates with clear bottoms
-
Microplate scintillation counter
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in PDE Assay Buffer.
-
Assay Setup: To each well of the microplate, add:
-
20 µL of the diluted test compound or control.
-
20 µL of a mixture containing the PDE5A1 enzyme and SPA beads.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of the [³H]-cGMP substrate solution to each well.
-
Reaction Incubation: Seal the plate and incubate for 60 minutes at 37°C with gentle shaking.
-
Signal Detection: After incubation, allow the beads to settle for at least 30 minutes (or centrifuge the plate). Measure the scintillation counts in each well using a microplate scintillation counter.
-
Data Analysis:
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_no_enzyme) / (CPM_enzyme_only - CPM_no_enzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols for Fluorescence Polarization and Scintillation Proximity Assays offer robust and high-throughput compatible methods for determining the in vitro inhibitory potency of this compound analogs against the PDE5 enzyme. By generating quantitative data such as IC50 values and comparing them to established PDE5 inhibitors like Tadalafil, researchers can effectively characterize the structure-activity relationship of their novel compounds and select promising candidates for further development. It is also recommended to perform selectivity profiling against other PDE isoforms (e.g., PDE6 and PDE11) to assess the potential for off-target effects.
References
- 1. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Chloropretadalafil in Cardiovascular Research
Disclaimer: Chloropretadalafil is a tadalafil analog and is considered an experimental compound. The following application notes and protocols are based on the known cardiovascular effects and research methodologies for the well-studied phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. There is limited publicly available scientific literature specifically on this compound; therefore, these guidelines should be adapted and validated carefully for its specific experimental use.
Introduction
This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and is also found in the smooth muscle cells of systemic and pulmonary arteries.[2] By inhibiting PDE5, compounds like tadalafil, and putatively this compound, increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2]
This document provides detailed application notes and experimental protocols for the investigation of this compound's effects in cardiovascular research, targeting researchers, scientists, and drug development professionals. The methodologies are derived from established protocols for tadalafil and other PDE5 inhibitors.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables present a hypothetical summary of expected quantitative data from in vitro and in vivo studies with this compound, based on the known effects of tadalafil. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro PDE5 Inhibition Assay
| Compound | IC₅₀ (nM) |
| Tadalafil | 1.8 |
| This compound | [Hypothetical Value] |
| Sildenafil | 3.9 |
| Vardenafil | 0.7 |
Table 2: Ex Vivo Vasodilation in Isolated Aortic Rings (Phenylephrine-Precontracted)
| Compound | EC₅₀ (nM) | Emax (% Relaxation) |
| Tadalafil | 25 | 98 |
| This compound | [Hypothetical Value] | [Hypothetical Value] |
| Sodium Nitroprusside | 10 | 100 |
Table 3: In Vivo Hemodynamic Effects in a Spontaneously Hypertensive Rat (SHR) Model
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | - | -1 ± 2 | +5 ± 8 |
| Tadalafil | 10 | -15 ± 4 | +10 ± 12 |
| This compound | 10 | [Hypothetical Value] | [Hypothetical Value] |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
This compound
-
Tadalafil (as a positive control)
-
cGMP (substrate)
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)
Procedure:
-
Prepare serial dilutions of this compound and Tadalafil in the assay buffer.
-
In a microplate, add the test compound dilutions, recombinant PDE5A1 enzyme, and a mixture of cGMP and [³H]-cGMP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding snake venom nucleotidase, which will hydrolyze the radiolabeled 5'-GMP product to [³H]-guanosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [³H]-cGMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer the supernatant containing the [³H]-guanosine to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE5 inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings
This protocol describes the evaluation of the vasodilatory effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Tadalafil (as a positive control)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
Induce a stable contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound or Tadalafil to the organ bath at regular intervals.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the maximal PE-induced contraction.
-
Calculate the half-maximal effective concentration (EC₅₀) and the maximal relaxation (Emax) for each compound.
In Vivo Hemodynamic Monitoring in an Animal Model
This protocol details the measurement of blood pressure and heart rate in an animal model (e.g., spontaneously hypertensive rats, SHR) following the administration of this compound.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Telemetry system or indwelling catheters for blood pressure measurement
-
Data acquisition system
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
For acute studies, anesthetize the animals and implant a catheter in the carotid artery for direct blood pressure measurement. For chronic studies, use a telemetry-based system.
-
Allow the animals to stabilize and record baseline blood pressure and heart rate.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a specified period (e.g., 6 hours).
-
Analyze the data to determine the time course and magnitude of the hemodynamic changes induced by this compound compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Signaling pathway of PDE5 inhibition by this compound.
Experimental Workflow for In Vivo Hemodynamic Study
Caption: Workflow for in vivo hemodynamic assessment in rats.
Logical Relationship for Drug Development Path
References
Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Chloropretadalafil
Abstract
This application note details a robust methodology for the comprehensive characterization of Chloropretadalafil, a synthetic intermediate and analog of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil.[1][2][3] Utilizing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC), this protocol provides a framework for the accurate mass determination, molecular formula confirmation, and structural elucidation of this compound. The high sensitivity and resolving power of HRMS make it an indispensable tool for the analysis of pharmaceutical compounds and their analogs, ensuring precise identification and purity assessment.[4][5][6] This document is intended for researchers, scientists, and professionals in the fields of drug development, forensic chemistry, and quality control.
Introduction
This compound is a key intermediate in the synthesis of Tadalafil, a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[3] As an analog, it shares a core structural similarity with Tadalafil and can sometimes be found as an undeclared ingredient in counterfeit or adulterated products. Therefore, its accurate identification is crucial for regulatory compliance and public safety. High-Resolution Mass Spectrometry offers unparalleled mass accuracy and resolution, enabling the unambiguous identification of compounds even in complex matrices.[4][7] This note provides a detailed protocol for the characterization of this compound using LC-HRMS, based on established methods for related analogs.
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving 1 mg of the reference standard in 1 mL of methanol. This stock solution was further diluted with a 50:50 (v/v) mixture of acetonitrile and deionized water to achieve a final concentration suitable for LC-HRMS analysis (e.g., 1 µg/mL). For analysis of samples in a matrix, such as a dietary supplement, an extraction step is required.
Matrix Sample Extraction Protocol:
-
Weigh approximately 500 mg of the homogenized sample powder into a centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF mass analyzer) is used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 1000 m/z |
| Resolution | > 70,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320 °C |
| Data Acquisition Mode | Full Scan and All-Ion Fragmentation (AIF) or MS/MS |
Data Presentation and Analysis
The primary objective of the HRMS analysis is to obtain the accurate mass of the protonated molecule [M+H]⁺ of this compound. The theoretical exact mass of this compound (C₂₂H₁₉ClN₂O₅) is 426.0986.[1][2] The measured accurate mass should be within a 5 ppm error margin.
Table 3: Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₂H₁₉ClN₂O₅ |
| Theoretical [M+H]⁺ (monoisotopic) | 427.1058 |
| Observed [M+H]⁺ | Within 5 ppm of theoretical |
| Key MS/MS Fragment Ions (m/z) | 395.0786, 334.1074, 262.0860, 135.0442 |
Note: The fragmentation pattern is based on previously reported data for this compound.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Experimental workflow for this compound characterization.
Signaling Pathway (Illustrative)
While this compound is a synthetic intermediate, its primary target, once converted to Tadalafil, is the phosphodiesterase type 5 (PDE5) enzyme. The following diagram illustrates the cGMP signaling pathway inhibited by Tadalafil.
Caption: PDE5 inhibition by Tadalafil.
Conclusion
The described LC-HRMS method provides a reliable and accurate approach for the characterization of this compound. The high-resolution and mass accuracy of the technique allow for confident identification and structural confirmation, which is essential for the quality control of pharmaceuticals and the screening of adulterated products. This protocol can be readily adapted for the analysis of other Tadalafil analogs and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 171489-59-1 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chloropretadalafil in the Development of Novel PDE5 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of Chloropretadalafil and its related precursors in the synthesis and evaluation of new Phosphodiesterase Type 5 (PDE5) inhibitors. This compound, a key synthetic intermediate in the production of Tadalafil, serves as a critical scaffold for developing novel analogs with potential for enhanced selectivity, potency, or new therapeutic applications.[1][2][3]
Introduction to PDE5 Inhibition
Phosphodiesterase Type 5 (PDE5) is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[4] It specifically hydrolyzes cyclic guanosine monophosphate (cGMP) to its inactive form, 5'-GMP.[5] In tissues where PDE5 is highly expressed, such as the corpus cavernosum, its inhibition leads to an accumulation of cGMP. This accumulation results in prolonged smooth muscle relaxation and vasodilation.[4] Consequently, PDE5 inhibitors like Tadalafil, Sildenafil, and Vardenafil have become cornerstone therapies for erectile dysfunction.[6] The core structure of these inhibitors provides a foundation for medicinal chemists to design new molecules with tailored pharmacological profiles.
Signaling Pathway of PDE5 Action
The diagram below illustrates the Nitric Oxide/cGMP signaling cascade and the mechanism of action for PDE5 inhibitors. Neuronal or endothelial release of Nitric Oxide (NO) activates soluble Guanylate Cyclase (sGC), which then converts Guanosine Triphosphate (GTP) to cGMP. The subsequent rise in cGMP levels activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by degrading cGMP. PDE5 inhibitors block this degradation, thereby enhancing the signaling cascade.
Development Workflow for Novel Inhibitors
This compound serves as an advanced intermediate. The general workflow for developing novel PDE5 inhibitors from a this compound-like scaffold involves chemical synthesis followed by a series of biological and analytical evaluations.
Quantitative Data of Novel Tadalafil Analogs
The development of new chemical entities from the tadalafil scaffold has yielded compounds with varying potencies. The following table summarizes the inhibitory activity of selected novel analogs against PDE5. It is important to note that direct comparisons should be made cautiously as experimental conditions can vary between studies.
| Compound ID/Description | Target Enzyme | Activity Measurement | Result | Reference |
| Tadalafil | Human PDE5 | IC₅₀ | ~1-2 nM | [4] |
| Compound 6 | TbrPDEB1 | % Inhibition @ 10 µM | 72% | [7] |
| Compound 16 (C6 epimer of Tadalafil) | TbrPDEB1 | % Inhibition @ 100 µM | ~40% | [7] |
| Bromine-modified Analog (Compound 3) | PDE5 | IC₅₀ | 0.06 µM (60 nM) | [4] |
| Flexible Analog 6a ((S)-isomer) | Human PDE5 | IC₅₀ | > 1000 nM | [4] |
| Flexible Analog 6b ((R)-isomer) | Human PDE5 | IC₅₀ | 753 nM | [4] |
| Flexible Analog 7a (Brominated, (S)-isomer) | Human PDE5 | IC₅₀ | 321 nM | [4] |
| Flexible Analog 7b (Brominated, (R)-isomer) | Human PDE5 | IC₅₀ | 610 nM | [4] |
Note: TbrPDEB1 is a phosphodiesterase from Trypanosoma brucei, the causative agent of human African trypanosomiasis. While not human PDE5, inhibition data demonstrates the potential for scaffold modification to target different enzymes.[7]
Experimental Protocols
Protocol for Synthesis of a Novel Tadalafil Analog
This protocol is adapted from the synthesis of piperazinedione derivatives based on the tadalafil scaffold and illustrates how a chloroacetyl intermediate, similar to this compound, is used.[7]
Step 1: Synthesis of Chloroacetyl Intermediate (Analogous to this compound)
-
Starting Material: Tryptophan methyl ester derivative (e.g., Intermediate 1 from the reference).[7]
-
Dissolve the tryptophan methyl ester derivative in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution to act as a base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product (the chloroacetyl intermediate) via column chromatography to yield the pure compound.
Step 2: Synthesis of the Final Piperazinedione Analog
-
Dissolve the purified chloroacetyl intermediate (e.g., Intermediate 2 from the reference) in methanol.[7]
-
Add an excess of methylamine (as a solution in a suitable solvent).
-
Reflux the reaction mixture for 12-24 hours, monitoring for the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final piperazinedione analog.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol for In Vitro PDE5 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of synthesized compounds against PDE5 using a colorimetric assay that measures phosphate production.
Materials:
-
Recombinant human PDE5 enzyme
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
cGMP (substrate)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Test compounds (dissolved in DMSO)
-
Malachite Green (MLG) reagent (for phosphate detection)
-
Stop Solution (e.g., EDTA solution)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
Test compound dilution (or DMSO for control wells)
-
PDE5 enzyme solution
-
-
Initiation: Start the reaction by adding the cGMP substrate to all wells. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This allows the PDE5 enzyme to hydrolyze cGMP to GMP.
-
Second Enzymatic Step: Add CIAP to each well. Incubate again at 37°C for a defined period (e.g., 30 minutes). CIAP will hydrolyze the GMP produced in the first step, releasing inorganic phosphate (Pi).
-
Termination: Stop the reactions by adding the Stop Solution.
-
Color Development: Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored complex. Allow the color to develop for 15-20 minutes at room temperature.
-
Measurement: Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 620-650 nm.
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to correlate absorbance with the amount of Pi produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrid_北京德威钠生物技术有限公司 [gbwol.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel tadalafil analogues and their evaluation as phosphodiesterase inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2. Tadalafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester | C22H19ClN2O5 | CID 68502869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloropretadalafil Synthesis
Disclaimer: "Chloropretadalafil" is not a recognized chemical entity in publicly available scientific literature. The following guide is based on established principles for the synthesis of tadalafil and its analogues. The troubleshooting advice and protocols provided are intended to be adapted by qualified researchers and scientists to the specific, hypothetical synthesis of a chlorinated tadalafil derivative.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tadalafil and related compounds, which are likely applicable to this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Pictet-Spengler Reaction Product | Incomplete reaction | - Ensure the D-tryptophan methyl ester starting material is fully dissolved before adding the aldehyde. - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Side product formation | - Control the reaction temperature; excessive heat can lead to side reactions. - Use a high-purity aldehyde. Impurities can lead to undesired byproducts. | |
| Inefficient catalyst | - If using a catalyst like trifluoroacetic acid (TFA), ensure it is fresh and anhydrous. | |
| Incomplete Amide Coupling | Inactive coupling agent | - Use a freshly opened or properly stored coupling agent (e.g., HATU, HBTU). |
| Steric hindrance | - If the chlorinated piperonaldehyde derivative is sterically hindered, consider a more potent coupling agent or longer reaction times. | |
| Presence of moisture | - Ensure all solvents and reagents are anhydrous, as water can quench the coupling reaction. | |
| Difficulty in Purification | Co-eluting impurities | - Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider a different purification technique, such as recrystallization or preparative HPLC. |
| Product instability | - Assess the stability of the chlorinated intermediate and final product under the purification conditions. It may be necessary to adjust the pH or temperature. | |
| Formation of Diastereomers | Non-stereoselective reaction | - The Pictet-Spengler reaction between D-tryptophan methyl ester and an aldehyde typically yields a mixture of cis and trans diastereomers. - The desired cis-isomer is often the major product, but the ratio can be influenced by reaction conditions. |
| Epimerization | - Basic or acidic conditions during workup or purification can potentially lead to epimerization. Maintain a neutral pH where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for maximizing the yield in the Pictet-Spengler reaction step?
A1: The key parameters for the Pictet-Spengler reaction in tadalafil synthesis, and likely for this compound, are:
-
Reaction Temperature: Maintaining the optimal temperature is crucial. Elevated temperatures can increase the rate of side reactions, leading to a lower yield of the desired product.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent. It is essential that the solvent is anhydrous.
-
Catalyst: Trifluoroacetic acid (TFA) is often used as a catalyst. The concentration and purity of the acid can significantly impact the reaction rate and yield.
-
Reaction Time: The reaction should be monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid incomplete conversion or degradation of the product.
Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?
A2: While the Pictet-Spengler reaction in tadalafil synthesis naturally favors the cis diastereomer, the ratio can be influenced by:
-
Reaction Conditions: Lowering the reaction temperature may improve the diastereomeric ratio in favor of the desired cis isomer.
-
Choice of Acid Catalyst: The nature and concentration of the acid catalyst can play a role in the stereochemical outcome.
-
Purification: The diastereomers can typically be separated by column chromatography. Careful optimization of the mobile phase can lead to a baseline separation.
Q3: What are the best practices for the amide coupling step?
A3: For a successful amide coupling reaction between the tetracyclic amine intermediate and the chloro-substituted acid chloride, consider the following:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
-
Dissolve D-tryptophan methyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the chloro-substituted piperonaldehyde derivative to the solution.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling
-
Dissolve the purified tetracyclic amine intermediate from the Pictet-Spengler reaction in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (TEA).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the appropriate chloro-substituted acid chloride in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Chloropretadalafil Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of chloropretadalafil. Due to the limited public data on this compound, this guide leverages extensive research on its parent compound, tadalafil, to address anticipated solubility challenges and provide effective solutions. The structural similarity between this compound and tadalafil suggests they share comparable physicochemical properties, including poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in aqueous buffers. Is this expected?
A1: Yes, this is highly expected. The parent compound, tadalafil, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. Given the structural similarities, this compound is also anticipated to be poorly soluble in water and aqueous buffer systems. Tadalafil's aqueous solubility is reported to be approximately 2 µg/mL.
Q2: Which organic solvents can I use to dissolve this compound?
A2: While specific data for this compound is unavailable, tadalafil is soluble in several organic solvents. These are excellent starting points for your experiments. Tadalafil is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL and in dimethylformamide (DMF) at around 25 mg/mL.[1] It is also reported to be slightly soluble in methanol, ethanol, and acetone.[2] When preparing stock solutions, it is recommended to use an inert gas to purge the solvent. For maximum solubility in aqueous buffers, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q3: My compound is precipitating when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue when working with poorly soluble compounds. Here are a few strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.
-
Optimize Solvent Ratio: Experiment with the ratio of the organic co-solvent to the aqueous buffer. A higher percentage of the organic solvent will improve solubility, but be mindful of its potential impact on your experimental system.
-
Use of Surfactants or Solubilizers: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80, Span® 80) or a solubilizer can help maintain the compound in solution.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Evaluate the pKa of this compound and adjust the pH of your aqueous buffer to a range where the compound is more soluble.
Q4: What are the most common formulation strategies to enhance the solubility and dissolution rate of tadalafil analogues like this compound?
A4: Several advanced formulation techniques have been successfully applied to improve the solubility of tadalafil and can be adapted for this compound:
-
Amorphous Solid Dispersions (ASDs): This is a widely used and effective technique. By dispersing the drug in an amorphous state within a polymer matrix, the high energy of the amorphous form leads to increased solubility. Common methods to prepare ASDs include spray drying and hot-melt extrusion.
-
Spray Drying: This process involves dissolving the drug and a polymer in a common solvent and then rapidly evaporating the solvent to produce a dry powder.[3] This can convert the crystalline drug into a more soluble amorphous form.[3]
-
Solid Dispersions with Solubilizers: Creating solid dispersions with hydrophilic carriers and solubilizers can significantly enhance solubility. This can be achieved through methods like solvent evaporation or melting.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, improving drug solubilization.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
-
Problem: You are observing high variability in your experimental results, likely due to the compound precipitating out of solution in the assay medium.
-
Troubleshooting Steps:
-
Verify Solubility in Assay Medium: Before conducting your full experiment, perform a preliminary solubility test of this compound in your specific cell culture or assay medium.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before use. Avoid storing dilute aqueous solutions, as precipitation can occur over time.[1]
-
Incorporate a Surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80) to your assay medium to improve the compound's stability in solution.
-
Sonication: Briefly sonicate your final diluted solution to aid in the dissolution of any small, undissolved particles.
-
Issue 2: Difficulty preparing a stable, amorphous form of the compound.
-
Problem: Your attempts to create an amorphous solid dispersion result in a product that quickly recrystallizes.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form. Common polymers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[3] The compatibility between the drug and the polymer is key.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-polymer ratios (e.g., 1:5, 1:10) to improve stability.
-
Processing Parameters: In techniques like spray drying, parameters such as inlet temperature, feed rate, and atomizing air pressure are crucial and need to be optimized to ensure rapid solvent evaporation, which traps the drug in an amorphous state.[4]
-
Quantitative Data
Table 1: Solubility of Tadalafil in Various Solvents (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| Water | ~2 µg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][5] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][5] |
| Ethanol | Very Slightly Soluble | |
| Methanol | Very Slightly Soluble | |
| Acetone | Very Slightly Soluble | |
| N-Methylpyrrolidone (NMP) | Highest among tested solvents (in a specific study) | [6] |
| Propylene Glycol (PG) | Lower than NMP | [6] |
| Polyethylene Glycol (PEG) 400 | Lower than NMP | [6] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and/or filter the supernatant using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally sensitive compounds and involves dissolving the drug and a carrier in a common solvent, followed by solvent removal.
-
Solvent Selection: Identify a common volatile solvent in which both this compound and the chosen polymer (e.g., PVP K30, HPMC) are readily soluble. A mixture of solvents like dichloromethane and ethanol can also be used.[4]
-
Solution Preparation:
-
Accurately weigh the desired amounts of this compound and the polymer to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both components completely in the selected solvent in a round-bottom flask. Gentle warming or sonication can be used to aid dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.
-
-
Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.
-
Product Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Logic of Solubility Enhancement via ASD.
References
- 1. japsonline.com [japsonline.com]
- 2. ajprd.com [ajprd.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. DSpace [researchrepository.ul.ie]
Stability of Chloropretadalafil under different storage conditions
Disclaimer: No public data exists for a compound named "Chloropretadalafil." The following stability guide is based on data for Tadalafil , a structurally similar and well-studied compound. This information should be used as a reference, and specific stability studies must be conducted for this compound itself.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tadalafil under various storage and stress conditions. It includes troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for Tadalafil?
A1: Tadalafil should be stored at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F). It is crucial to protect it from direct light and high humidity by keeping it in its original or a well-sealed, light-resistant container. Storing in humid areas like bathrooms should be avoided.
Q2: How stable is Tadalafil in solution?
A2: The stability of Tadalafil in solution depends on the solvent and storage conditions. A 1 mg/mL solution in acetonitrile, packaged under argon in flame-sealed amber ampoules, has been shown to be stable for up to 15 months when stored under refrigerated conditions (2°C to 8°C). A solution prepared in a mixture of Ora-Plus and Ora-Sweet (1:1) to form a 5 mg/mL oral suspension was found to be stable for at least 91 days when stored in amber plastic bottles at room temperature (23-25°C), retaining over 99% of the initial concentration.
Q3: Under which conditions is Tadalafil most likely to degrade?
A3: Tadalafil is most susceptible to degradation under hydrolytic conditions, particularly in an alkaline environment. It is also prone to degradation under acidic and oxidative stress. One study identified a specific degradation product forming exclusively under acidic stress.
Q4: Is Tadalafil sensitive to light or heat?
A4: Tadalafil is relatively stable under thermal (heat) and photolytic (light) stress conditions. However, it is still best practice to protect it from prolonged exposure to high temperatures and direct light to prevent any potential degradation over long-term storage.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Contamination of sample or solvent. | Prepare fresh solutions with high-purity solvents and re-analyze. Ensure cleanliness of all glassware and equipment. |
| Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light, humidity). Review the stability data provided to see if the observed degradation pattern matches known pathways. | |
| Formation of a new degradation product. | Perform a forced degradation study to systematically identify the conditions causing the new peak. Use techniques like LC-MS to identify the structure of the new impurity. | |
| Loss of assay potency. | Degradation of the active pharmaceutical ingredient (API). | Re-evaluate storage and handling procedures. Refer to the forced degradation data to understand the lability of the molecule. |
| Inaccurate standard or sample preparation. | Prepare a new reference standard solution. Verify all weighing and dilution steps for accuracy. | |
| Inconsistent stability results between batches. | Variation in impurity profiles of different API batches. | Characterize the impurity profile of each batch before initiating stability studies. |
| Inconsistent experimental conditions. | Ensure that all stress conditions (temperature, pH, reagent concentration) are precisely controlled and monitored across all experiments. |
Data on Tadalafil Stability
The following tables summarize quantitative data from forced degradation studies performed on Tadalafil. These studies intentionally stress the compound to predict its long-term stability and identify potential degradation products.
Table 1: Summary of Tadalafil Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration & Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | 15 min @ 65°C | 13.25% | |
| Alkaline Hydrolysis | 1 N NaOH | 15 min @ 65°C | 16.67% | |
| Oxidative | 15% H₂O₂ | Not Specified | Reduction in recovery noted | |
| Thermal | Dry Heat | Not Specified | Stable | |
| Photolytic | UV/Visible Light | Not Specified | Stable |
Table 2: Long-Term Stability of Tadalafil in an Extemporaneous Oral Suspension (5 mg/mL)
| Time Point (Days) | % of Initial Concentration Remaining | Storage Condition | Reference |
| 0 | 100% | Room Temperature (23-25°C) | |
| 7 | >99% | Room Temperature (23-25°C) | |
| 14 | >99% | Room Temperature (23-25°C) | |
| 28 | >99% | Room Temperature (23-25°C) | |
| 57 | >99% | Room Temperature (23-25°C) | |
| 91 | >99% | Room Temperature (23-25°C) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for investigating the stability of Tadalafil under various stress conditions, as mandated by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Tadalafil in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Reflux the mixture at a controlled temperature (e.g., 65°C) for a defined period (e.g., 15 minutes to 10 hours). After the specified time, cool the solution and neutralize it with 1 N NaOH before dilution for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Apply the same temperature and duration conditions as the acid hydrolysis. Neutralize the solution with 1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-15% H₂O₂) and maintain it at room temperature for a period ranging from several hours to days.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 40-80°C) for a specified duration.
-
Photolytic Degradation: Expose the solid drug powder or a solution to a combination of UV and visible light, ensuring a specific total exposure (e.g., not less than 1.2 million lux hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method capable of separating Tadalafil from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5 or 0.1% formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: 0.6 - 1.7 mL/min.
-
Detection: UV detector set at a wavelength such as 220 nm or 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for unexpected peaks.
Technical Support Center: Chloropretadalafil Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil.[1][2]
Frequently Asked Questions (FAQs)
1. What are the primary impurities encountered during this compound synthesis and what are their sources?
During the synthesis of this compound, several process-related impurities can arise. The most significant of these originate from the key Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[3] The primary impurities include diastereomers, unreacted intermediates, and byproducts from side reactions.
Common Impurities in Tadalafil Intermediate Synthesis:
| Impurity Name/Type | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| trans-Isomer (Diastereomer) | Non-stereoselective Pictet-Spengler reaction.[3] | C₂₂H₁₉ClN₂O₅ | 426.85 |
| Unreacted D-tryptophan methyl ester | Incomplete Pictet-Spengler reaction. | C₁₂H₁₄N₂O₂ | 218.25 |
| Dichloroacetyl Impurity | Presence of dichloroacetyl chloride in the chloroacetyl chloride reagent.[4] | C₂₂H₁₈Cl₂N₂O₅ | 461.30 |
| Amide-coupled Dimer | Side reaction of the carboline acid intermediate (Impurity B in some literature).[4] | C₄₀H₃₄N₄O₈ | 714.73 |
| Nortadalafil | Incomplete reaction with methylamine in the subsequent step to Tadalafil. | C₂₁H₁₇N₃O₄ | 391.38 |
2. How can the formation of the undesired trans-isomer be minimized during the Pictet-Spengler reaction?
The formation of a mixture of cis- and trans-tetrahydro-β-carboline intermediates is a common challenge.[3] The desired cis-isomer is the precursor to this compound. Several strategies can be employed to improve the diastereoselectivity of the reaction:
-
Solvent and Catalyst Selection: Using isopropanol as a solvent has been shown to improve diastereoselectivity compared to trifluoroacetic acid (TFA) in dichloromethane, which often results in a nearly 1.5:1 or 3:2 cis:trans ratio.[3][5] An alternative method uses a small amount of concentrated hydrochloric acid in methanol, which can favor the precipitation of the desired cis-isomer as its hydrochloride salt.[5]
-
Temperature Control: Lower reaction temperatures can influence the stereochemical outcome. However, some improved methods allow for reflux temperatures, shortening reaction times while achieving good selectivity.[5]
-
Use of Molecular Sieves: The addition of molecular sieves can help drive the reaction towards the desired product by removing water.[3]
The following workflow illustrates the critical step for controlling isomer formation.
Caption: Workflow for controlling isomer formation in Tadalafil intermediate synthesis.
3. What are the recommended analytical methods for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC) is the most extensively used method for purity determination and impurity profiling of Tadalafil and its intermediates like this compound.[6][7]
Recommended Analytical Techniques:
-
Reverse-Phase HPLC (RP-HPLC): This is the standard for routine analysis and purity checks. It can effectively separate this compound from its precursors and major impurities.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. LC-MS provides molecular weight data that is crucial for structural elucidation of unexpected peaks.[4][7]
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler, cost-effective method for quantitative estimation and can be used for routine monitoring.[7]
The following diagram provides a troubleshooting guide for handling unexpected peaks in an HPLC analysis.
Caption: Troubleshooting workflow for identifying unknown HPLC impurities.
4. What is an effective protocol for purifying crude this compound?
Crystallization is a highly effective method for purifying crude Tadalafil and its intermediates.[9][10] The choice of solvent is critical for selectively dissolving the desired compound while leaving impurities behind or allowing the pure compound to crystallize out.
Experimental Protocol: Recrystallization of Crude Product
-
Solvent Selection: A mixture of solvents, such as acetone and methanol, is often effective.[9] The amount of solvent should be sufficient to substantially dissolve the crude material upon heating, typically ranging from 15 to 100 volumes of solvent per gram of crude product.[10]
-
Dissolution: Combine the crude this compound with the chosen solvent system (e.g., 600 mL acetone and 120 mL methanol for 20 g of crude product) in a suitable reactor.[9]
-
Heating: Heat the mixture to a temperature between 50°C and 95°C with stirring to ensure complete dissolution.[9][10]
-
Filtration (Optional): If the solution contains insoluble matter, perform a hot filtration to obtain a clear solution.
-
Cooling and Crystallization: Cool the solution gradually to a temperature between 10°C and 30°C to induce crystallization.[10] The cooling can be performed in one or multiple steps. Seeding the solution with a small crystal of pure product can facilitate crystallization.[9]
-
Isolation: Collect the purified crystals by filtration.
-
Drying: Wash the crystals with a small amount of chilled solvent and dry them under vacuum.
Recrystallization Solvent Parameters:
| Parameter | Value/Range | Reference |
| Solvent Volume | 15 - 100 mL per gram of crude tadalafil | [10] |
| Preferred Solvent Volume | 20 - 70 mL per gram of crude tadalafil | [10] |
| Dissolution Temperature | 50°C - 95°C | [10] |
| Crystallization Temperature | 10°C - 30°C | [10] |
| Example Solvent System | Acetone / Methanol | [9] |
5. How should I set up an RP-HPLC method for routine purity analysis?
A well-developed RP-HPLC method is crucial for ensuring the quality of this compound. The following protocol is based on typical methods developed for Tadalafil and related compounds.
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system with a UV detector (e.g., AGILENT 1120 COMPACT LC HPLC).[6]
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax poroshell 120EC-C18, 100×4.6 mm, 2.7 µm).[6]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common combination is a phosphate buffer (pH 4.0) and acetonitrile.[8] A simple isocratic mobile phase could be Acetonitrile:Water (40:60 v/v).[6]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 20 µg/mL).[6][8]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) followed by the standard solution and then the sample solution.
-
Analyze the resulting chromatogram for the main peak (this compound) and any impurity peaks.
-
Calculate the purity and impurity levels based on the peak areas. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[8]
-
References
- 1. This compound | 171489-59-1 | Benchchem [benchchem.com]
- 2. This compound | 171489-59-1 [chemicalbook.com]
- 3. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpar.com [ijpar.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1851223A1 - Process of purifying tadalafil - Google Patents [patents.google.com]
- 10. US20070004737A1 - Process of purifying tadalafil - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pictet-Spengler Synthesis of Chloropretadalafil Precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Pictet-Spengler synthesis of Chloropretadalafil precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Pictet-Spengler synthesis of this compound precursors?
A1: The reaction involves the condensation of D-tryptophan methyl ester with a substituted piperonal, specifically 2-chloro-3,4-methylenedioxybenzaldehyde, under acidic conditions. This is followed by an intramolecular electrophilic substitution to form the tetracyclic β-carboline core of the this compound precursor. The primary challenge is to control the stereochemistry at the newly formed chiral center to favor the desired (1R, 3R) cis-isomer.
Q2: Why is achieving high cis-diastereoselectivity important in this synthesis?
A2: The biological activity of the final drug substance is highly dependent on its stereochemistry. The desired precursor for this compound is the cis-diastereomer, ((1R,3R)-1-(2-chloro-3,4-methylenedioxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid). The trans-isomer is an impurity that is difficult to separate and does not lead to the active pharmaceutical ingredient. Therefore, maximizing the formation of the cis-isomer is critical for process efficiency and purity of the final product.
Q3: What are the key factors influencing the yield and diastereoselectivity of the reaction?
A3: The primary factors are the choice of acid catalyst, the solvent system, reaction temperature, and reaction time. The interplay of these parameters determines the ratio of the kinetically favored cis-product to the thermodynamically more stable trans-product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Reaction time may be too short or temperature too low.2. Degradation of Starting Materials or Product: Harsh acidic conditions or prolonged high temperatures can lead to decomposition.3. Protonation of Starting Amine: An excessive amount of a strong Brønsted acid can protonate the D-tryptophan methyl ester, rendering it non-nucleophilic. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A slight excess of the aldehyde component can also be used to ensure full consumption of the amine.[1]2. Consider using a milder acid catalyst or lowering the reaction temperature.3. Use a stoichiometric amount of a weaker acid, such as benzoic acid, which has been shown to improve stereoselectivity.[2] |
| Poor cis:trans Diastereomeric Ratio | 1. Thermodynamic Equilibration: The initially formed cis-isomer can epimerize to the more stable trans-isomer under acidic conditions, especially with prolonged reaction times or high temperatures.[3]2. Suboptimal Solvent Choice: The solvent plays a crucial role in the stereochemical outcome. | 1. Perform the reaction at lower temperatures to favor the kinetically controlled cis-product.[4] Minimize the reaction time once the starting material is consumed.2. The choice of solvent can significantly influence the diastereoselectivity, potentially due to differences in the solubility of the cis and trans product salts.[2] Consider using nitromethane or acetonitrile, which have been reported to provide excellent cis:trans ratios.[2] |
| Difficulty in Product Isolation/Purification | 1. Formation of Emulsions during Workup: The presence of acidic and basic aqueous layers with an organic solvent can lead to stable emulsions.2. Co-precipitation of Isomers: If the cis:trans ratio is low, the isomers may co-precipitate, making purification by simple filtration difficult. | 1. Use a brine wash to help break emulsions. Alternatively, consider a solvent system that minimizes emulsion formation.2. Optimize the reaction for high diastereoselectivity to simplify purification. A crystallization-induced asymmetric transformation process has also been described, which involves equilibrating the mixture of hydrochlorides to favor the precipitation of the desired isomer.[3] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of various catalysts and solvents on the diastereoselectivity of the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which serves as a model for the synthesis of this compound precursors.
Table 1: Effect of Acid Catalyst on cis:trans Ratio in Acetic Acid
| Catalyst | cis:trans Ratio |
| None | 75:25 |
| Trifluoroacetic Acid (TFA) | 88:12 |
| Benzoic Acid | 92:8 |
| Data derived from studies on the synthesis of tadalafil precursors, which are structurally analogous to this compound precursors.[2] |
Table 2: Effect of Solvent on cis:trans Ratio
| Solvent | cis:trans Ratio |
| Dichloromethane (DCM) | 50:50 |
| Toluene | 67:33 |
| Tetrahydrofuran (THF) | 83:17 |
| Acetonitrile (MeCN) | 99:1 |
| Nitromethane (MeNO₂) | 99:1 |
| Reaction performed with D-tryptophan methyl ester hydrochloride and piperonal. The high selectivity is attributed to the differing solubilities of the cis and trans hydrochloride salts in these solvents.[2] |
Experimental Protocols
Key Experiment: High-Diastereoselectivity Pictet-Spengler Reaction
This protocol is a representative procedure for the synthesis of the cis-isomer of the this compound precursor, optimized for high diastereoselectivity.
Materials:
-
D-tryptophan methyl ester hydrochloride
-
2-chloro-3,4-methylenedioxybenzaldehyde
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add D-tryptophan methyl ester hydrochloride (1.0 eq).
-
Add 2-chloro-3,4-methylenedioxybenzaldehyde (1.0-1.1 eq).
-
Add anhydrous acetonitrile to the flask (sufficient to make an approximately 0.1 M solution).
-
Begin stirring the suspension under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-tryptophan methyl ester is consumed.
-
Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice bath.
-
The product hydrochloride salt should precipitate. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, fresh acetonitrile.
-
Dry the product under vacuum to a constant weight.
-
Determine the cis:trans ratio of the product using ¹H NMR spectroscopy.
Visualizations
Caption: Mechanism of the Pictet-Spengler reaction.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Troubleshooting Chloropretadalafil Degradation in Analytical Samples
Welcome to the technical support center for Chloropretadalafil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in analytical samples. The following information is provided in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is known as a synthetic intermediate in the preparation of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its chemical stability is crucial during synthesis, storage, and analytical testing to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Degradation can lead to the formation of impurities, which may have different pharmacological or toxicological properties.
Q2: I am observing a decrease in the peak area of this compound in my HPLC analysis. What could be the cause?
A decrease in the peak area of the main compound is a common indicator of degradation. The potential causes can be broadly categorized as hydrolytic, oxidative, or photolytic degradation. The troubleshooting process involves systematically investigating these possibilities.
Q3: How can I investigate if hydrolysis is the cause of degradation?
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters and amides, particularly the chloroacetyl group present in this compound. Degradation can be accelerated by acidic or basic conditions.
To investigate hydrolysis, you can perform a forced degradation study under acidic and basic conditions. This involves intentionally exposing a sample of this compound to acidic and basic solutions and monitoring the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: What are the typical conditions for a forced hydrolysis study?
Based on studies of the closely related compound Tadalafil, the following conditions can be adapted for this compound:
| Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temperature to 60°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temperature to 60°C | Several hours to days |
Note: The severity of the conditions (concentration of acid/base, temperature, and time) should be adjusted to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and identification of degradation products without completely degrading the parent compound.
Q5: What potential degradation products can I expect from hydrolysis?
The primary site of hydrolysis in this compound is likely the chloroacetyl group attached to the piperidine nitrogen. This would result in the formation of the corresponding amine (pretadalafil) and chloroacetic acid. The methyl ester group could also be susceptible to hydrolysis, particularly under basic conditions, yielding the corresponding carboxylic acid.
Q6: My samples are protected from acid and base, but I still see degradation. What else should I consider?
If hydrolysis is ruled out, you should investigate oxidative and photolytic degradation.
-
Oxidative Degradation: The indole nucleus in the this compound structure is susceptible to oxidation. Exposure to oxygen, peroxides, or metal ions can accelerate this process.
-
Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) light, can induce degradation of photosensitive compounds.
Q7: How can I test for oxidative and photolytic degradation?
Similar to hydrolysis, forced degradation studies can be performed:
| Degradation Pathway | Stress Agent | Typical Conditions |
| Oxidative | Hydrogen Peroxide (H₂O₂) (3-30%) | Room Temperature |
| Photolytic | Exposure to UV and visible light | ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound degradation.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Basic Condition:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the parent peak area.
Protocol 2: Forced Oxidation Study
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Oxidative Condition:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Forced Photodegradation Study
-
Sample Preparation: Prepare two sets of this compound solutions.
-
Exposure:
-
Expose one set of samples to a light source according to ICH Q1B guidelines.
-
Keep the second set of samples in the dark as a control.
-
-
Analysis: After the exposure period, analyze both sets of samples by HPLC.
Signaling Pathway of Potential Degradation
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound under stress conditions.
By following these troubleshooting guides and experimental protocols, researchers can effectively identify the cause of this compound degradation and implement appropriate control measures to ensure the integrity of their analytical samples.
References
Technical Support Center: Enhancing Stereoselectivity in Chloropretadalafil Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the stereoselective synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the critical stereochemistry for this compound and its precursor, and why is it important?
A1: The desired stereoisomer for the tetrahydro-β-carboline core of this compound is the cis-(1R,3R) configuration.[1] This specific stereochemistry is crucial because it leads to the (6R, 12aR) configuration in the final Tadalafil product, which is the biologically active form and a more potent PDE5 inhibitor compared to its trans counterpart.[1]
Q2: What is the primary reaction for establishing the stereocenters in the synthesis of the this compound precursor?
A2: The key reaction for forming the chiral centers is the Pictet-Spengler reaction.[3][4] This reaction involves the condensation of a β-arylethylamine, such as D-tryptophan methyl ester, with an aldehyde, like piperonal, followed by cyclization to form the tetrahydro-β-carboline ring system.
Q3: How can the stereoselectivity of the Pictet-Spengler reaction be enhanced?
A3: Several factors can be optimized to improve the diastereoselectivity of the Pictet-Spengler reaction in favor of the desired cis-isomer:
-
Solvent Choice: The solvent plays a critical role. Using nitromethane or acetonitrile can lead to a high cis/trans ratio (e.g., 99:1).[3] This is attributed to the difference in solubility between the cis and trans hydrochloride products.[3]
-
Catalyst Selection: An acid catalyst is typically employed.[4] Benzoic acid has been reported to yield good stereoselectivity (cis/trans = 92:8).[3]
-
Ester Group Modification: Under kinetic control, the size of the ester group on the tryptophan starting material can influence the cis-diastereoselectivity.[5]
-
Green Chemistry Approaches: Water has been explored as a solvent to develop a more environmentally friendly and highly stereoselective synthesis.[3]
Q4: What are the subsequent steps after the Pictet-Spengler reaction to synthesize this compound?
A4: Following the formation of the (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, the next step is the introduction of the chloroacetyl group. This is achieved through an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.[1][6]
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High percentage of trans-isomer) | - Inappropriate solvent selection. - Suboptimal acid catalyst. - Reaction temperature is too high, leading to thermodynamic equilibrium. | - Switch to nitromethane or acetonitrile as the solvent to leverage solubility differences between the cis and trans products.[3] - Use benzoic acid as the catalyst.[3] - Conduct the reaction at a lower temperature to favor the kinetically controlled formation of the cis-isomer. |
| Incomplete Reaction | - Insufficient reaction time. - Inactive catalyst. - Presence of moisture in the reaction. | - Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary. - Use a fresh or properly stored acid catalyst. - Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Epimerization at C12a | - Basic conditions during workup or subsequent steps.[3] - Elevated temperatures in the presence of a base.[3] | - Avoid strongly basic conditions, especially at high temperatures. - If a base is necessary, consider using a milder base or performing the reaction at a lower temperature. |
| Low Yield of this compound | - Inefficient acylation reaction. - Degradation of the product during workup or purification. | - Ensure the correct stoichiometry of chloroacetyl chloride and base. - Perform the acylation at a low temperature (e.g., 0-5 °C) to minimize side reactions.[6] - Use appropriate purification techniques, such as column chromatography, with care to avoid product degradation. |
Experimental Protocols
1. Stereoselective Pictet-Spengler Reaction
-
Reactants: D-tryptophan methyl ester and piperonal.
-
Solvent: Nitromethane.
-
Procedure:
-
Dissolve D-tryptophan methyl ester and 1 equivalent of piperonal in nitromethane.
-
Heat the mixture to reflux.
-
Maintain reflux for 4 hours.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture and proceed with workup and purification. Expected Yield: Approximately 94%.[6]
-
2. Synthesis of this compound (Acylation)
-
Reactants: (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, chloroacetyl chloride, and triethylamine.
-
Solvent: Dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve the tetrahydro-β-carboline precursor in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 3 equivalents of triethylamine to the solution.
-
Slowly add 1.5 equivalents of chloroacetyl chloride while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Proceed with aqueous workup and purification of the resulting this compound. Expected Yield: Approximately 92%.[6]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: High-Purity Chloropretadalafil Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Chloropretadalafil.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can originate from the starting materials or side reactions. Key impurities include:
-
Diastereomers: The Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure, can produce both the desired cis-(1R,3R) diastereomer and the undesired trans diastereomer. The ratio of these isomers is highly dependent on the reaction conditions[1].
-
Dichloro-analog Impurity: A potential impurity is the N-dichloroacetyl analog of this compound. This can form if the chloroacetyl chloride reagent is contaminated with dichloroacetyl chloride[2].
-
Unreacted Starting Materials: Residual (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate may be present if the chloroacetylation reaction is incomplete.
-
Solvent Adducts: Depending on the solvents used in synthesis and purification, solvent adducts may form.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for determining the purity of this compound and quantifying impurities. Chiral HPLC can be used to resolve and quantify diastereomers[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified this compound and for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect and quantify volatile impurities and residual solvents.
Q3: What is the expected solubility of this compound in common laboratory solvents?
A3: this compound is a white to pale orange solid. Its solubility is a critical factor for developing effective purification protocols. It is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol and chloroform[2].
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out during cooling | The cooling rate is too fast, or the solvent is not ideal, leading to the compound separating as a liquid instead of crystals. | 1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). 3. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 4. If the problem persists, consider a different solvent system. |
| Poor recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used. The product was lost during transfer. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Ensure the minimum amount of hot solvent was used for dissolution. 3. Cool the crystallization mixture in an ice bath to minimize solubility. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals do not form upon cooling | The solution is not supersaturated. The glassware is too smooth for nucleation to occur. | 1. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Reduce the volume of the solvent by evaporation and allow it to cool again. 4. Place the solution in an ice bath to further reduce solubility. |
| Low purity after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurities. Impurities co-crystallized with the product. | 1. Perform a second recrystallization. 2. Screen for a more selective solvent or a solvent mixture. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. 3. Consider pre-treating the crude material (e.g., with activated carbon) to remove colored impurities before recrystallization. |
HPLC Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column overload. Inappropriate mobile phase pH. Column degradation. | 1. Reduce the amount of sample injected onto the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use a new column or a guard column to protect the analytical column. |
| Incomplete separation of impurities | The mobile phase composition is not optimal. The column is not providing sufficient resolution. | 1. Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. 2. Try a different stationary phase (e.g., a column with a different chemistry or a smaller particle size for higher efficiency). 3. Adjust the mobile phase pH or try different organic modifiers (e.g., methanol instead of acetonitrile). |
| Variable retention times | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| High backpressure | Blockage in the HPLC system (e.g., frit, tubing, or column inlet). Particulate matter in the sample. | 1. Filter all samples and mobile phases before use. 2. Systematically check for blockages by disconnecting components. 3. If the column is blocked, try back-flushing it at a low flow rate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of the crude material.
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 9:1 v/v).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot ethanol/water mixture while stirring and heating in a water bath until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cool the flask in an ice bath for approximately 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.
Data Presentation:
| Parameter | Crude Material | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (HPLC, % Area) | 85 - 90% | >98% | >99.5% |
| trans-diastereomer (%) | 5 - 10% | < 1% | < 0.1% |
| Dichloro-analog (%) | 1 - 2% | < 0.5% | < 0.1% |
| Yield (%) | - | 70 - 80% | 85 - 95% (from 1st crop) |
Protocol 2: Preparative Reverse-Phase HPLC Purification
Objective: To achieve >99.8% purity of this compound, particularly for the removal of closely related impurities.
Materials:
-
Recrystallized this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the recrystallized this compound in a minimal amount of the initial mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (with 0.1% formic acid, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)
-
-
Chromatographic Conditions:
-
Flow Rate: 15-20 mL/min
-
Detection: 285 nm
-
Gradient Program (example):
-
0-5 min: 40% B
-
5-25 min: 40% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be lyophilized or recrystallized from a suitable solvent to remove any residual HPLC mobile phase components.
Data Presentation:
| Parameter | Before Prep-HPLC | After Prep-HPLC |
| Purity (HPLC, % Area) | >99.5% | >99.9% |
| trans-diastereomer (%) | < 0.1% | Not Detected |
| Dichloro-analog (%) | < 0.1% | Not Detected |
| Recovery (%) | - | >90% |
Visualizations
References
Technical Support Center: Synthesis of Chloropretadalafil
Disclaimer: The compound "Chloropretadalafil" is not a standard, recognized chemical entity in published scientific literature. This guide is based on the synthesis of Tadalafil and common organic chemistry principles, assuming "this compound" is a chlorinated analog. The information provided is for research and development purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of an N-acylated byproduct during the Pictet-Spengler reaction. What is the likely cause and how can we mitigate this?
A1: The formation of an N-acylated byproduct in the Pictet-Spengler reaction, a key step in forming the Tadalafil core, is often due to the reaction of the tryptophan methyl ester with the acid chloride of the chloro-substituted aromatic ring before cyclization.
Troubleshooting:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of the acid chloride can lead to increased N-acylation.
-
Order of Addition: Add the acid chloride slowly to the reaction mixture containing the tryptophan methyl ester. This can help to favor the desired intermolecular reaction over the N-acylation.
-
Temperature Control: Lowering the reaction temperature may help to control the rate of the N-acylation reaction, which often has a higher activation energy than the desired Pictet-Spengler cyclization.
Q2: During the chlorination step of the Tadalafil precursor, we are seeing multiple chlorinated species and a low yield of the desired mono-chloro product. How can we improve the selectivity?
A2: Lack of selectivity in chlorination reactions on a complex molecule like a Tadalafil precursor is a common issue. It often results from the presence of multiple potential reaction sites with similar reactivity and harsh reaction conditions.
Troubleshooting:
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical. Mild chlorinating agents such as N-Chlorosuccinimide (NCS) may provide better selectivity compared to harsher reagents like chlorine gas.
-
Catalyst and Solvent: The use of a suitable catalyst and solvent system can significantly influence the regioselectivity of the chlorination. Experiment with different Lewis acids and non-polar solvents to find the optimal conditions.
-
Protecting Groups: If specific functional groups are interfering with the desired chlorination, consider using protecting groups to block these sites temporarily.
Q3: Our final product shows the presence of diastereomers that are difficult to separate. What is the origin of these impurities and how can we address this?
A3: The stereochemistry of Tadalafil and its analogs is crucial for its biological activity. The formation of diastereomers typically arises from a lack of stereocontrol during the Pictet-Spengler reaction or subsequent cyclization steps.
Troubleshooting:
-
Chiral Catalysts: Employing a chiral catalyst during the Pictet-Spengler reaction can help to enforce the desired stereochemistry.
-
Chiral Resolution: If the formation of diastereomers cannot be avoided, chiral column chromatography or crystallization with a chiral resolving agent can be used to separate the desired stereoisomer.
-
Reaction Conditions: Optimization of reaction conditions (temperature, solvent, reaction time) can sometimes influence the diastereomeric ratio.
Troubleshooting Guides
Guide 1: Unexpected Impurity Detected by HPLC
This guide outlines a general workflow for identifying and mitigating an unknown impurity that appears during the synthesis of this compound.
Caption: Workflow for troubleshooting an unknown impurity.
Guide 2: Low Yield in the Final Cyclization Step
Low yield in the final ring-closing reaction to form the this compound core can be due to several factors.
Caption: Troubleshooting guide for low cyclization yield.
Quantitative Data Summary
The following tables present hypothetical data for common issues encountered in the synthesis of a chlorinated Tadalafil analog.
Table 1: Effect of Chlorinating Agent on Regioselectivity
| Chlorinating Agent | Temperature (°C) | Desired Product (%) | Dichloro- Product (%) | Other Impurities (%) |
| SO2Cl2 | 25 | 45 | 30 | 25 |
| Cl2 gas | 0 | 55 | 25 | 20 |
| N-Chlorosuccinimide (NCS) | 50 | 75 | 10 | 15 |
| Trichloroisocyanuric acid (TCCA) | 25 | 82 | 5 | 13 |
Table 2: Impact of Solvent on Diastereomeric Ratio in Pictet-Spengler Reaction
| Solvent | Temperature (°C) | Desired Diastereomer (%) | Undesired Diastereomer (%) |
| Dichloromethane (DCM) | 0 | 60 | 40 |
| Toluene | 25 | 75 | 25 |
| Acetonitrile (ACN) | 0 | 65 | 35 |
| Tetrahydrofuran (THF) | -20 | 85 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using NCS
-
Dissolution: Dissolve the Tadalafil precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Chiral Resolution of Diastereomers
-
Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent (e.g., methanol/acetonitrile).
-
Chromatography: Inject the sample onto a chiral HPLC column (e.g., Chiralpak AD-H).
-
Elution: Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to each separated diastereomer.
-
Analysis: Analyze the purity of the collected fractions by HPLC.
-
Solvent Removal: Combine the pure fractions of the desired diastereomer and remove the solvent under reduced pressure.
Technical Support Center: Chloropretadalafil HPLC Analysis
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Chloropretadalafil. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the main peak.[1][2] This distortion can compromise the accuracy and precision of quantification.[2] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: For basic compounds like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3][4] The most common cause is the interaction of basic functional groups on the analyte with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3][5] Other contributing factors can include column overload, extra-column volume, and inappropriate mobile phase pH.[1][4]
Q3: How does the mobile phase pH affect peak tailing for this compound?
A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the this compound molecule and the residual silanol groups on the column.[1][6] At a pH close to the pKa of this compound, the molecule can exist in both ionized and neutral forms, leading to multiple retention mechanisms and a tailed peak.[6] Similarly, at a mid-range pH (typically above 3), silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with a positively charged basic analyte, causing significant tailing.[1]
Q4: Can the choice of HPLC column impact peak tailing?
A4: Absolutely. Modern HPLC columns that are "end-capped" are designed to minimize the number of free silanol groups, thereby reducing the potential for secondary interactions that cause tailing.[3] Using a high-purity silica column (Type B) with dense bonding and effective end-capping is recommended for analyzing basic compounds like this compound.[7]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition is often the first and most effective parameter to adjust.
Issue: Inappropriate Mobile Phase pH
-
Solution 1: Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of this compound. A low pH (around 2.5-3.5) will ensure that the silanol groups on the stationary phase are fully protonated (neutral), minimizing ionic interactions with the basic analyte.[3][8]
-
Solution 2: Add a Competing Base: Introduce a mobile phase additive, such as triethylamine (TEA), at a low concentration (e.g., 5-25 mM).[5][9] TEA acts as a "silanol blocker" by competing with the analyte for interaction with the active silanol sites.[8]
Issue: Insufficient Buffer Capacity
-
Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis, especially if your sample is dissolved in a solvent with a different pH.[5]
Step 2: Assess the HPLC Column
If mobile phase optimization does not resolve the issue, the column may be the culprit.
Issue: Active Silanol Groups
-
Solution: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to minimize surface silanol activity and provide better peak shapes for basic compounds.
Issue: Column Contamination or Degradation
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Solution 2: Column Replacement: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. Replacing the column is often the best solution.[3]
Step 3: Review Sample and Injection Parameters
Issue: Sample Overload
-
Solution: Reduce the concentration of the sample or the injection volume.[4] Overloading the column can lead to peak fronting, but in some cases, it can also contribute to tailing.
Issue: Inappropriate Sample Solvent
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[4] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
Step 4: Check the HPLC System
Issue: Extra-Column Volume
-
Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[5] Ensure all fittings are properly connected to avoid dead volume.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Adjustment
-
Prepare the Aqueous Buffer: For a 10 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust pH: While stirring, add dilute phosphoric acid dropwise to adjust the pH to the desired value (e.g., 3.2).
-
Mobile Phase Combination: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use.
Protocol 2: Mobile Phase with a Competing Base (Triethylamine)
-
Prepare the Aqueous Phase: To the aqueous component of your mobile phase, add triethylamine to the desired final concentration (e.g., 10 mM).
-
Adjust pH: Adjust the pH to the desired level using an appropriate acid (e.g., phosphoric acid).
-
Combine and Degas: Mix with the organic solvent and degas as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of Tadalafil, a structurally similar compound, which can be adapted for this compound method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Inertsil C18 (150x4.6 mm, 5 µm) | Hi-Qsil C18 (250x4.6 mm, 10 µm) | Agilent, Eclipse C18 (150x4.6 mm, 5 µm) | Inertsil C18 (150x4.6 mm, 5 µ) |
| Mobile Phase | 10 mM Phosphate Buffer:Acetonitrile (50:50 v/v) | Acetate Buffer:Acetonitrile (55:45 v/v) | 10 mM Ammonium Acetate:Methanol (35:65 v/v) | Phosphate Buffer:Acetonitrile (40:60 v/v) |
| pH | 3.2 | 2.8 | Not specified | 7.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection | 295 nm | 283 nm | 280 nm | 262 nm |
| Reference | [1] | [4] | [5] |
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
Caption: Cause and solution pathway for peak tailing.
References
- 1. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Tadalafil Purity Testing per USP Monograph | Phenomenex [phenomenex.com]
Validation & Comparative
Comparing Chloropretadalafil synthesis with other tadalafil intermediates
A Comparative Guide to the Synthesis of Tadalafil Intermediates: Focusing on Chloropretadalafil
The synthesis of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, involves a multi-step process with several key intermediates. The efficiency of the overall synthesis is highly dependent on the yields and purity achieved at each intermediate stage. This guide provides a comparative analysis of the synthesis of a crucial intermediate, referred to here as this compound ((1R,3R)-methyl 1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate), against other pivotal intermediates in the common synthetic pathways of tadalafil. This analysis is intended for researchers, scientists, and professionals in drug development to offer insights into optimizing tadalafil synthesis.
A prevalent synthetic route to tadalafil commences with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction forms a mixture of cis and trans diastereomers of the tetrahydro-β-carboline core. The desired cis-isomer is then isolated and subsequently acylated with chloroacetyl chloride to yield this compound. The final cyclization with methylamine affords tadalafil.
Below is a diagram illustrating this common synthetic pathway.
A Comparative Guide to Analytical Methods for the Detection of Chloropretadalafil
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their analogues is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of Chloropretadalafil, a tadalafil analogue. Given the structural similarity of this compound to tadalafil, this guide leverages established and validated methods for tadalafil as a baseline for developing and validating analytical procedures for its chlorinated analogue.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are two of the most common and powerful techniques for the analysis of phosphodiesterase type 5 (PDE-5) inhibitors like tadalafil and its analogues.[1][2][3] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting impurities can interfere.[4] | High; distinguishes compounds with the same retention time but different mass.[5] |
| Sensitivity | Lower (typically µg/mL range).[4] | Higher (typically ng/mL to pg/mL range).[5][6] |
| Linearity Range | Typically narrower, e.g., 60-140 µg/mL.[4] | Wide dynamic range, e.g., 5-1000 ng/mL.[6] |
| Run Time | Longer (e.g., 4-11 minutes).[3][4] | Shorter (e.g., 1-6 minutes).[3][5] |
| Instrumentation Cost | Lower. | Higher. |
| Typical Application | Routine quality control, bulk drug analysis, and formulation assays.[4][7] | Bioanalysis (plasma, tissue), impurity profiling, and trace analysis.[5] |
Experimental Protocols
The following are detailed, adaptable protocols for the validation of analytical methods for this compound, based on validated methods for tadalafil.
Protocol 1: RP-HPLC-UV Method for Quantification of this compound
This protocol is adapted from established methods for tadalafil analysis in bulk and pharmaceutical dosage forms.[4][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 295 nm.[4]
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-150 µg/mL).[2]
-
Sample Preparation: For a dietary supplement, mix a known weight of the capsule contents with a defined volume of acetonitrile. The mixture should be vortexed and then centrifuged. The supernatant can be filtered through a 0.2 µm syringe filter before injection.[8] For a tablet dosage form, weigh and finely powder 20 tablets. An amount of the powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.[7]
3. Method Validation Parameters (as per ICH Guidelines): [4][9]
-
Specificity: Analyze blank, placebo, and this compound-spiked samples to ensure no interference at the retention time of the analyte.[4]
-
Linearity: Analyze a minimum of five concentrations across the intended range. Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4]
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[10]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[10]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.[9]
Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is based on a validated method for tadalafil in human plasma, suitable for pharmacokinetic studies.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A Waters ACQUITY UPLC I-Class system or equivalent.[5]
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
-
Column: Shiseido C18 (100 x 2.0 mm, 2.7 µm).[5]
-
Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Run Time: Approximately 1.0 minute.[5]
2. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for this compound would need to be determined by infusing a standard solution. For context, the protonated molecule of a related compound, chloropropanoylpretadalafil, is m/z 441.1216.[8] The transitions for tadalafil are m/z 390.4 → 268.3.[6] An appropriate internal standard (IS), such as sildenafil (m/z 475.3 → 283.3), should be used.[6]
3. Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
4. Method Validation Parameters (as per FDA Guidelines for Bioanalytical Method Validation): [5]
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Sensitivity: Establish a calibration curve over a specified range (e.g., 5-1000 ng/mL). The lower limit of quantitation (LLOQ) must be determined and should be reproducible with a precision of ≤ 20% and accuracy of 80-120%.[6]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The intra- and inter-day precision (%RSD) should be ≤ 15% (≤ 20% at LLOQ), and the accuracy should be within ±15% (±20% at LLOQ) of the nominal values.[6]
-
Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and IS and assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process.
References
- 1. Application of Modern Analytical Techniques for Quantification of Tadalafil in Pharmaceutical and Biological Matrices: … [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijpar.com [ijpar.com]
Chloropretadalafil vs. other tadalafil analogs in PDE5 inhibition assays
A Comparative Analysis of Tadalafil Analogs in PDE5 Inhibition
This guide provides a comparative overview of the inhibitory activities of various tadalafil analogs against phosphodiesterase type 5 (PDE5). The focus is on presenting experimental data to facilitate an objective comparison for researchers and drug development professionals. It is important to note that Chloropretadalafil is a known synthetic intermediate used in the production of tadalafil and is not itself typically evaluated for direct PDE5 inhibitory activity. Therefore, this comparison focuses on tadalafil and its pharmacologically active analogs.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] In tissues like the corpus cavernosum, nitric oxide release activates soluble guanylate cyclase, which in turn synthesizes cGMP.[1][2] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[3] PDE5 specifically hydrolyzes cGMP, terminating its action.[4][5] Inhibitors of PDE5, such as tadalafil, block this hydrolysis, leading to elevated cGMP levels and enhanced vasodilation, which is the mechanism behind their use in treating erectile dysfunction and pulmonary hypertension.[6][7][8][9][10]
Comparative Inhibition Data
The potency of a PDE5 inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for tadalafil and several of its analogs against PDE5.
| Compound | PDE5 IC50 (nM) | Notes |
| Tadalafil | 1.8[7][11] | Highly potent and selective for PDE5 over most other PDE families, with some activity against PDE11. |
| Vardenafil | 0.091 - 0.7[7][11] | Among the most potent PDE5 inhibitors, with low activity against PDE1 and PDE6. |
| Sildenafil | 3.7 - 5.22[7][11] | The first-in-class PDE5 inhibitor, shows some cross-reactivity with PDE6. |
| Avanafil | 5.2[7][11] | A highly selective PDE5 inhibitor. |
| Mirodenafil | 0.33[7] | Potency is comparable to sildenafil. |
| Udenafil | 8.25[7][11] | Potency and selectivity are comparable to sildenafil. |
| Icariin | 432[11] | A natural flavonoid, significantly less potent than synthetic analogs. |
Table 1: Comparison of IC50 values for various PDE5 inhibitors. Data is compiled from multiple sources and assay conditions may vary.
Methodology: PDE5 Inhibition Assay
The following protocol describes a common method for determining the PDE5 inhibitory activity of test compounds using a fluorescence polarization (FP) assay.
Experimental Protocol: Fluorescence Polarization Assay
This homogeneous assay format is well-suited for high-throughput screening (HTS) and quantitatively measures the inhibition of PDE5 activity.[12]
1. Principle: The assay is based on a competitive binding principle.[13] A fluorescently labeled cGMP analog (tracer) is used as a substrate for the PDE5 enzyme. When the tracer is hydrolyzed by PDE5, a specific phosphate-binding agent in the solution binds to the resulting product, forming a large molecular complex. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, PDE5 activity is reduced, less tracer is hydrolyzed, and the unbound, small tracer tumbles rapidly, leading to a low polarization signal. The change in polarization is directly proportional to the enzyme's activity.[13][14]
2. Reagents and Materials:
-
Purified recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (FAM-cGMP) as the substrate/tracer
-
Phosphate-binding agent (nanoparticle beads)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Black, non-binding 96-well or 384-well microplates[15]
-
A microplate reader capable of measuring fluorescence polarization[15]
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
Reaction Setup: In each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control wells), and the PDE5 enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the test compounds to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination and Signal Development: Stop the reaction and add the phosphate-binding agent. Allow the plate to incubate for a further period (e.g., 30 minutes) to permit the binding agent to interact with any hydrolyzed substrate.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[15]
4. Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (no inhibitor) controls.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
To better illustrate the underlying biological mechanism and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. algorx [algorx.ai]
- 7. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erectile dysfunction - Wikipedia [en.wikipedia.org]
- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. rsc.org [rsc.org]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
A Comparative Analysis of Chloropretadalafil and Chloropropanoylpretadalafil: Structural Analogs of Tadalafil
For Immediate Release
This guide provides a detailed structural and analytical comparison of Chloropretadalafil and Chloropropanoylpretadalafil, two known analogs of tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are engaged in the identification and characterization of new psychoactive substances and adulterants in dietary supplements.
This compound has been identified as a synthetic intermediate in the production of tadalafil.[1] Both this compound and the more recently identified Chloropropanoylpretadalafil have been discovered as undeclared ingredients in dietary supplements marketed for sexual enhancement.[2][3] Their structural similarity to tadalafil suggests a potential for PDE5 inhibition, the same mechanism of action responsible for the therapeutic effects of approved drugs for erectile dysfunction.[4][5][6]
Structural Elucidation
The primary structural difference between this compound and Chloropropanoylpretadalafil lies in the acyl group attached to the nitrogen of the piperidine ring. Chloropropanoylpretadalafil contains an additional methylene group (-CH2-) in its N-acyl side chain compared to this compound.[2] This modification extends the chloro-acyl moiety from a chloroacetyl group in this compound to a chloropropanoyl group in Chloropropanoylpretadalafil.[3]
This seemingly minor modification has a direct impact on the molecule's physicochemical properties, including its molecular weight and chromatographic retention time.[4] Both molecules otherwise share the same core structure, which includes the characteristic (1R,3R)-1-(benzo[d][1][2]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate backbone.[1][7]
Physicochemical and Analytical Data Comparison
The addition of a methylene group results in predictable differences in the analytical data for the two compounds. The following tables summarize the key quantitative data gathered from high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy.
Table 1: Physicochemical Properties
| Property | This compound | Chloropropanoylpretadalafil |
| Molecular Formula | C22H19ClN2O5[1] | C23H22ClN2O5[2][3] |
| Molecular Weight | 426.85 g/mol [1] | ~440.88 g/mol (calculated) |
| Exact Mass [M+] | 426.0982 Da[1][7] | 440 Da[2] |
| Protonated Mass [M+H]+ | 427.1068 m/z[2][4] | 441.1216 m/z[2][3] |
| CAS Number | 171489-59-1[1][7] | 395665-87-9 |
Table 2: Comparative Spectroscopic and Chromatographic Data
| Analytical Technique | Parameter | This compound | Chloropropanoylpretadalafil |
| HPLC-UV | Retention Time | 24.6 min[2] | ~23.5 min (under similar conditions)[2] |
| GC-MS | Molecular Ion [M+] | 426 m/z[2] | 440 m/z[2] |
| HRMS/MS | [M+H]+ Product Ions | 395.0786, 334.1074, 262.0860, 135.0442 m/z[2] | 409.0937, 334.1071, 262.086, 135.0442 m/z[2] |
| FT-IR | Ester C=O Stretch | ~1745 cm⁻¹[2][4] | ~1745 cm⁻¹[2] |
| FT-IR | Amide C=O Stretch | ~1665 cm⁻¹[2][4] | ~1653 cm⁻¹ (shifted by 12 cm⁻¹)[2] |
Experimental Protocols
The characterization of these analogs relies on a combination of chromatographic and spectroscopic techniques. The methodologies described below are based on the protocols used for the isolation and identification of Chloropropanoylpretadalafil from a dietary supplement matrix.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Isolation
-
Objective: To isolate the analog of interest from the complex supplement matrix.
-
Instrumentation: Agilent 1200 Series HPLC-UV with a fraction collector.
-
Column: Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 μm, maintained at 25 °C.
-
Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile (CH3CN) and deionized water (DIW).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 285 nm with spectral collection from 190 to 400 nm.
-
Sample Preparation: 0.10–0.11 g of the supplement composite was mixed with 5 mL of the 50:50 CH3CN:DIW solvent, shaken, and filtered through a 0.45 μm nylon syringe filter prior to injection.
-
Fraction Collection: Retention time was used as the trigger for collecting the fraction containing the compound of interest.
Gas Chromatography/Fourier-Transform Infrared/Mass Spectrometry (GC/FT-IR/MS)
-
Objective: To obtain infrared spectra for functional group identification and mass spectra for fragmentation pattern analysis.
-
Instrumentation: Gas chromatograph coupled to both a Fourier-Transform Infrared detector and a Mass Spectrometer.
-
Analysis: The isolated fraction is injected into the GC system. The eluting compounds are sequentially analyzed by the IR detector and then the MS detector.
-
Data Interpretation: The IR spectrum provides information on characteristic vibrations of chemical bonds (e.g., C=O, N-H stretches), while the mass spectrum provides the molecular weight and fragmentation pattern, which helps in elucidating the molecular structure.[2]
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the precise molecular formula of the unknown analog.
-
Method: The isolated fraction was analyzed by high-resolution mass spectrometry to obtain a high-accuracy mass measurement of the protonated molecular ion [M+H]+.
-
Data Analysis: The accurate mass is used to calculate the elemental composition (molecular formula). The isotopic distribution pattern, particularly the [M+2] peak, is used to confirm the presence of chlorine.[2][4]
Visualized Workflows and Pathways
The following diagrams illustrate the analytical workflow for identifying these analogs and the general signaling pathway they are presumed to affect.
References
- 1. Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors … [ouci.dntb.gov.ua]
- 2. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Potential for Cross-Reactivity of Chloropretadalafil in Tadalafil Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chloropretadalafil's potential to interfere with immunoassays designed for the quantitative detection of tadalafil. Due to the structural similarities between tadalafil and its synthetic precursor, this compound, there is a significant scientific basis for anticipating cross-reactivity. Understanding this potential interaction is crucial for the accurate quantification of tadalafil in research and clinical settings, as well as for monitoring its purity. This guide outlines the structural basis for this cross-reactivity, provides a representative experimental protocol for its assessment, and presents a framework for data interpretation.
Structural Comparison: Tadalafil and this compound
The likelihood of an antibody binding to an unintended analyte is largely dependent on the structural homology between the target analyte and the potential cross-reactant. Tadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor. This compound is a known intermediate in the chemical synthesis of tadalafil.
As illustrated in the chemical structures below, both molecules share a core tetracyclic indole structure. The primary difference lies in the substituent on the piperidine nitrogen. In tadalafil, this is a methyl group, whereas in this compound, it is a chloroacetyl group. Given that a significant portion of the molecular structure is identical, it is plausible that antibodies raised against tadalafil may also recognize and bind to this compound, leading to inaccurate (falsely elevated) measurements of tadalafil concentration in a sample.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.4 | Tetracyclic indole core, methyl group on piperidine nitrogen. |
| This compound | C₂₂H₁₉ClN₂O₅ | 426.8 | Tetracyclic indole core, chloroacetyl group on piperidine nitrogen. |
Hypothetical Cross-Reactivity Data
To illustrate how the cross-reactivity between tadalafil and this compound would be quantified and presented, the following table contains hypothetical data from a competitive ELISA experiment. In this type of assay, the concentration of an analyte that inhibits the antibody binding by 50% (IC50) is determined. The percent cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of Tadalafil / IC50 of this compound) x 100
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Tadalafil | 10 | 100% |
| This compound | 50 | 20% |
| Sildenafil | >10,000 | <0.1% |
| Vardenafil | >10,000 | <0.1% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The following is a representative protocol for determining the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for tadalafil.
Materials:
-
Microtiter plate pre-coated with a tadalafil-protein conjugate
-
Tadalafil standard solutions (various concentrations)
-
This compound standard solutions (various concentrations)
-
Anti-tadalafil primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Standards: Prepare a series of standard dilutions for both tadalafil and this compound in the assay buffer. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.
-
Competitive Binding:
-
Add 50 µL of each standard dilution (tadalafil and this compound) to the respective wells of the microtiter plate.
-
Add 50 µL of the anti-tadalafil primary antibody solution to each well.
-
Incubate the plate for 1 hour at room temperature on a shaker.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Final Wash: Repeat the washing step as described in step 3.
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for both tadalafil and this compound.
-
Determine the IC50 value for each analyte from the resulting dose-response curves.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Visualizing the Immunoassay Principle and Cross-Reactivity
The following diagrams illustrate the underlying principles of a competitive immunoassay and how a structurally similar molecule can cause cross-reactivity.
Caption: Principle of a competitive immunoassay for tadalafil detection.
Verifying the Structure of Chloropretadalafil using 2D NMR: A Comparative Guide
This guide provides a detailed comparison and methodology for verifying the chemical structure of Chloropretadalafil, a key synthetic intermediate of Tadalafil, using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. The focus is on the application of COSY, HSQC, and HMBC experiments to unambiguously confirm the molecular architecture, particularly in comparison to the final active pharmaceutical ingredient, Tadalafil. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction to this compound and Tadalafil
This compound is a crucial intermediate in the synthesis of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1] The structural integrity of this compound is paramount to ensure the correct formation of Tadalafil. 2D NMR spectroscopy offers a powerful, non-destructive analytical technique to elucidate the precise connectivity of atoms within a molecule.
The primary structural difference between this compound and Tadalafil lies in the substituent on the nitrogen atom of the piperidine-like ring system. This compound features a chloroacetyl group, which is a reactive moiety for subsequent synthetic steps. In contrast, Tadalafil incorporates this nitrogen into a second piperazine ring with a methyl group.
Chemical Structures:
| Compound | Chemical Structure | Molecular Formula |
| This compound | [Image of this compound structure] methyl (1R,3R)-1-(benzo[d][1][2]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | C22H19ClN2O5[1][3][4] |
| Tadalafil | [Image of Tadalafil structure] (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | C22H19N3O4[2][5] |
Principles of 2D NMR for Structural Elucidation
2D NMR techniques are instrumental in resolving complex molecular structures by spreading NMR signals across two frequency axes. This approach helps to overcome signal overlap often encountered in 1D spectra and reveals correlations between different nuclei. The key techniques employed in this analysis are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). It is invaluable for tracing out proton spin systems within a molecule.[6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct map of one-bond C-H connections.[6][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). HMBC is crucial for connecting different spin systems and identifying quaternary carbons.[6][7][10]
Experimental Protocol
The following provides a generalized experimental protocol for the acquisition of 2D NMR data for this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument:
-
A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
3. 1D NMR Spectra Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all proton and carbon signals.
4. 2D NMR Spectra Acquisition:
-
COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: Acquire a phase-sensitive gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) coupling constants of approximately 145 Hz.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. The experiment should be optimized for long-range coupling constants of 8-10 Hz to observe 2- and 3-bond correlations.
Data Presentation and Interpretation
The following tables summarize the expected 2D NMR correlations for the key structural fragments of this compound. These correlations would serve to confirm the assigned structure.
Table 1: Expected COSY Correlations for this compound
| Proton (¹H) | Correlating Proton(s) (¹H) | Structural Fragment |
| H-1 | H-9 | Tetrahydropyridoindole |
| H-3 | H-4a, H-4b | Tetrahydropyridoindole |
| H-4a | H-3, H-4b | Tetrahydropyridoindole |
| H-4b | H-3, H-4a | Tetrahydropyridoindole |
| H-5 | H-6 | Indole Ring |
| H-6 | H-5, H-7 | Indole Ring |
| H-7 | H-6, H-8 | Indole Ring |
| H-8 | H-7 | Indole Ring |
| H-2' | H-6' | Benzodioxole Ring |
| H-5' | H-6' | Benzodioxole Ring |
Table 2: Expected HSQC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Structural Fragment |
| H-1 | C-1 | Tetrahydropyridoindole |
| H-3 | C-3 | Tetrahydropyridoindole |
| H-4 | C-4 | Tetrahydropyridoindole |
| H-5 | C-5 | Indole Ring |
| H-6 | C-6 | Indole Ring |
| H-7 | C-7 | Indole Ring |
| H-8 | C-8 | Indole Ring |
| H-2' | C-2' | Benzodioxole Ring |
| H-5' | C-5' | Benzodioxole Ring |
| H-6' | C-6' | Benzodioxole Ring |
| OCH₃ | OCH₃ | Methyl Ester |
| CH₂Cl | CH₂Cl | Chloroacetyl Group |
| OCH₂O | OCH₂O | Benzodioxole Ring |
Table 3: Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbon(s) (¹³C) | Structural Fragment Confirmation |
| H-1 | C-3, C-4a, C-8a, C-1', C-2', C-6' | Connectivity of Tetrahydropyridoindole and Benzodioxole |
| H-3 | C-1, C-4, C-4a, C=O (ester) | Position of the Carboxylate Group |
| OCH₃ | C=O (ester) | Methyl Ester Confirmation |
| CH₂Cl | C=O (acetyl) | Chloroacetyl Group Confirmation |
| H-9 (NH) | C-1, C-4a, C-8, C-8a | Indole Ring Connectivity |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural verification of this compound using 2D NMR.
References
- 1. medkoo.com [medkoo.com]
- 2. Tadalafil Lilly | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 171596-29-5 CAS MSDS (Tadalafil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. emerypharma.com [emerypharma.com]
A Head-to-Head Comparison of Synthetic Routes for Chloropretadalafil
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Chloropretadalafil, a critical precursor in the manufacturing of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, can be synthesized through various methodologies. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: a traditional, multi-step approach with intermediate isolation and a modern one-pot synthesis, supported by experimental data.
At a Glance: Comparing Synthesis Routes
The synthesis of this compound, chemically known as (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, hinges on two core chemical transformations: the Pictet-Spengler reaction and N-acylation. The primary starting materials for both compared routes are D-tryptophan methyl ester and piperonal. The key distinction between the routes lies in the processing and isolation of the intermediate formed after the initial Pictet-Spengler cyclization.
| Parameter | Route 1: Traditional Multi-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | High (around 86%) | High (inferred) |
| Stereoselectivity | Excellent (up to 99:1 cis:trans) | High (single configuration reported) |
| Process Time | Longer (due to intermediate isolation) | Shorter |
| Solvent Usage | Higher | Lower |
| Waste Generation | Higher | Lower |
| Scalability | Established | Potentially more efficient for industrial production |
Route 1: The Traditional Multi-Step Synthesis
This classical approach involves two distinct, sequential steps: the Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate, followed by its isolation and subsequent chloroacetylation. A significant advantage of this method is the ability to purify the intermediate, ensuring high quality for the final step.
Step 1: Pictet-Spengler Reaction
The cornerstone of this synthesis is the acid-catalyzed condensation and cyclization of D-tryptophan methyl ester with piperonal.[1] The stereoselectivity of this reaction is crucial, with the desired cis-(1R,3R) isomer being the pharmacologically relevant precursor. Studies have shown that the choice of solvent and catalyst significantly impacts the diastereomeric ratio of the product.[1] For instance, using nitromethane or acetonitrile as the solvent can yield a highly favorable cis:trans ratio of up to 99:1.[1]
Step 2: Chloroacetylation
Following isolation and purification, the tetrahydro-β-carboline intermediate is N-acylated using chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound. This step is generally high-yielding.
Route 2: The One-Pot Synthesis
To enhance efficiency and reduce waste, a one-pot synthesis has been developed.[2] This method avoids the isolation and purification of the Pictet-Spengler intermediate. After the initial cyclization reaction, the acylation agent is added directly to the reaction mixture.
This streamlined approach offers several benefits, including reduced solvent consumption, shorter production cycles, and potentially lower manufacturing costs, making it an attractive option for industrial-scale production. The challenge in this route lies in optimizing conditions to minimize side reactions and ensure high purity of the final product without intermediate purification.
Experimental Protocols
Route 1: Traditional Multi-Step Synthesis Protocol
Step 1: Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride
-
D-tryptophan methyl ester hydrochloride (0.209 mol) and piperonal (0.24 mol) are suspended in isopropanol (400 ml).[2]
-
The mixture is heated to reflux for 16 hours.[2]
-
After cooling to room temperature, the mixture is further cooled to 0-5 °C in an ice bath and held for 2 hours.[2]
-
The resulting solid is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the hydrochloride salt of the intermediate.[2]
Step 2: Synthesis of this compound
-
The isolated intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane.
-
Triethylamine (3 equivalents) is added, and the mixture is cooled to 0-5 °C.[3]
-
Chloroacetyl chloride (1.5 equivalents) is added dropwise, and the reaction is stirred for 2 hours at this temperature.[3]
-
The reaction mixture is then washed with water, and the organic layer is dried and concentrated to yield this compound.
Route 2: One-Pot Synthesis Protocol
-
The Pictet-Spengler reaction is carried out as described in Step 1 of the traditional route to form the intermediate hydrochloride in an aprotic solvent (e.g., N,N-dimethylformamide).[2]
-
Without isolating the intermediate, an organic base (e.g., tetramethylguanidine) is added to the reaction mixture.[4]
-
The mixture is cooled to -10 °C, and chloroacetyl chloride is added. The reaction is maintained at this temperature for 2 hours to form this compound in the same pot.[4]
-
The resulting reaction mixture containing this compound is then used directly in the subsequent step for the synthesis of Tadalafil.[2]
Data Presentation
| Synthesis Step | Route 1: Traditional Multi-Step | Route 2: One-Pot Synthesis |
| Pictet-Spengler Yield | Approx. 94% (for the free base)[3] | Not isolated, carried forward in situ |
| Chloroacetylation Yield | Approx. 92%[3] | Not isolated, carried forward in situ |
| Overall Yield to Tadalafil | Approx. 82% (over 3 steps)[5] | Up to 92% (over 2 steps from intermediate)[2] |
| Purity of Final Product | High (intermediate purification) | High (99.8% for Tadalafil)[2] |
| Key Solvents | Isopropanol, Dichloromethane | N,N-Dimethylformamide (example) |
Visualizing the Synthesis Pathways
Figure 1. Comparison of traditional vs. one-pot synthesis of this compound.
Figure 2. Experimental workflows for this compound synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. CN110790764B - Method for preparing tadalafil by one-pot method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (1R,3R)-METHYL-1,2,3,4-TETRAHYDRO-2-CHLOROACETYL-1-(3,4-METHYLENEDIOXYPHENYL)-9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE, CasNo.171489-59-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chemical Relationship: A Comparative Guide to Chloropretadalafil and Tadalafil
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Chloropretadalafil and its biologically active counterpart, Tadalafil. While both compounds are intrinsically linked, their roles in pharmacology are distinct. This document elucidates their chemical relationship, focusing on the well-documented biological activity of Tadalafil as a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
Executive Summary
This compound is a key synthetic intermediate in the manufacturing of Tadalafil.[1][2][3] It is not intended for and has no established biological activity as a therapeutic agent. In contrast, Tadalafil is a well-characterized active pharmaceutical ingredient (API) with a specific mechanism of action and proven clinical efficacy. This guide will focus on the biological activity of Tadalafil, providing quantitative data, experimental methodologies, and pathway visualizations to support further research and development in the field of PDE5 inhibitors.
Chemical Identity and Relationship
A clear distinction between the two molecules is crucial for understanding their respective functions.
| Feature | This compound | Tadalafil |
| Chemical Name | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[4][5] | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Molecular Formula | C22H19ClN2O5[2][3][5][6] | C22H19N3O4 |
| Molecular Weight | 426.85 g/mol [2][3][6] | 389.41 g/mol |
| Role | Synthetic Intermediate[1][2][3] | Active Pharmaceutical Ingredient (API) |
The structural difference between this compound and Tadalafil is significant. This compound possesses a chloroacetyl group and a methyl ester, which are chemically transformed in subsequent synthetic steps to form the final cyclic structure of Tadalafil.
Biological Activity of Tadalafil: A Comprehensive Overview
Tadalafil's therapeutic effects stem from its selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.
Tadalafil's Signaling Pathway
The mechanism of action of Tadalafil involves the nitric oxide (NO)/cGMP pathway. Upon sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. Tadalafil inhibits the breakdown of cGMP by PDE5, thereby prolonging its vasodilatory effects.
References
- 1. This compound | 171489-59-1 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 171489-59-1 | LGC Standards [lgcstandards.com]
- 5. This compound | C22H19ClN2O5 | CID 10873617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 171489-59-1 | Benchchem [benchchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of Chloropretadalafil and Its Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation patterns of pharmaceutical compounds and their analogs is crucial for identification, characterization, and quality control. This guide provides a detailed comparison of the fragmentation behavior of Chloropretadalafil, a Tadalafil analog, with its parent compound and other key analogs, namely Aminotadalafil and N-desmethyl Tadalafil. The information presented is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Comparative Analysis of Fragmentation Patterns
The structural similarities and differences between this compound, Tadalafil, Aminotadalafil, and N-desmethyl Tadalafil lead to both common and unique fragmentation pathways under mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is a commonly employed technique for the analysis of these compounds, typically generating a protonated molecule [M+H]⁺ as the precursor ion for tandem mass spectrometry (MS/MS) experiments.
A study of Tadalafil and eight of its analogs identified four distinct common fragment ions at m/z 135, 169, 197, and 262, highlighting shared structural moieties across this class of compounds[1]. The piperazine-dione ring and the tetrahydro-β-carboline core are key components that contribute to these characteristic fragments.
This compound , a chlorinated analog of Tadalafil, exhibits a distinct fragmentation pattern due to the presence of a chlorine atom. The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 427.1068. Subsequent collision-induced dissociation (CID) yields several characteristic product ions.
In contrast, Tadalafil shows a protonated molecule [M+H]⁺ at m/z 390.4. A major and frequently utilized fragment for quantification is observed at m/z 268.3[2].
While specific fragmentation data for Aminotadalafil and N-desmethyl Tadalafil is less commonly detailed in publicly available literature, the general fragmentation pathways of Tadalafil analogs suggest that they will also produce some of the common ions observed for this class of compounds. The specific precursor and product ions will, however, differ based on their unique molecular weights and structural modifications.
The following table summarizes the key mass spectral data for this compound and Tadalafil.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| This compound | 427.1068 | 395.0786, 334.1074, 262.0860, 135.0442 |
| Tadalafil | 390.4 | 268.3, 262, 197, 169, 135[1][2] |
| Aminotadalafil | Not explicitly found | Expected to share common fragments with Tadalafil analogs[1] |
| N-desmethyl Tadalafil | Not explicitly found | Expected to share common fragments with Tadalafil analogs[1] |
Note: Quantitative data on the relative abundance of fragment ions is not consistently available in the reviewed literature.
Visualizing Fragmentation Pathways
The fragmentation pathways of these molecules can be visualized to better understand the structural origins of the observed product ions. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation of this compound and the general fragmentation scheme for Tadalafil and its analogs.
References
Safety Operating Guide
Safe Handling and Disposal of Chloropretadalafil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Chloropretadalafil, a synthetic intermediate used in the synthesis of Tadalafil.
This compound is a chemical intermediate with the CAS number 171489-59-1.[1][2] While not classified as hazardous under all regulations, it is prudent to handle it with care, following established laboratory safety protocols.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Hazard Information
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and the known hazard classifications for this compound.
| Personal Protective Equipment | Description | GHS Hazard Statements | Pictogram |
| Eye Protection | Chemical safety goggles or glasses. | H319: Causes serious eye irritation.[3] | GHS07 (Harmful) |
| Hand Protection | Chemical-impermeable gloves. | H315: Causes skin irritation.[3] | |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | H335: May cause respiratory irritation.[3] | |
| Skin and Body Protection | Laboratory coat and other protective clothing to prevent skin contact.[1] |
Handling and Storage
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wear suitable protective clothing.[1]
Storage:
-
Store in a cool, dry place. A storage temperature of 4°C is recommended.
-
Keep the container tightly closed in a dry and well-ventilated place.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
For spills, ensure adequate ventilation and remove all sources of ignition.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: this compound should be considered a chemical waste product.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed chemical waste management company.[4] Do not let the chemical enter drains.[1]
The following workflow outlines the decision-making process for the disposal of this compound.
Role in Tadalafil Synthesis
This compound is a key intermediate in the synthesis of Tadalafil, a phosphodiesterase 5 (PDE5) inhibitor.[2] The general logical relationship is depicted below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
